molecular formula C23H15ClN4O4 B11929918 SHP504

SHP504

Cat. No.: B11929918
M. Wt: 446.8 g/mol
InChI Key: AEJITBHMBLVYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SHP504 is a useful research compound. Its molecular formula is C23H15ClN4O4 and its molecular weight is 446.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.8 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic acid

InChI

InChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32)

InChI Key

AEJITBHMBLVYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl

Origin of Product

United States

Foundational & Exploratory

SHP504: A Technical Guide to its Mechanism as a Second-Site Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SHP504, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This compound represents a significant development in the targeting of SHP2, a key signaling node and a high-priority target in oncology and rare diseases. This document details the binding mechanism, inhibitory effects, and the impact of this compound on downstream cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.

Introduction to SHP2 and its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed and crucial for the regulation of multiple cellular processes. It is a critical component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways[1][2][3]. These pathways govern cell proliferation, differentiation, survival, and migration[4].

Structurally, SHP2 comprises two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail[2]. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing its catalytic activity[2][5]. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase function of SHP2[2].

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia, non-small cell lung cancer, and breast cancer[5]. Consequently, the development of SHP2 inhibitors has become a major focus in cancer drug discovery[5][6].

This compound: A Novel Second-Site Allosteric Inhibitor

This compound is a derivative of the compound SHP244 and is distinguished as an allosteric inhibitor that binds to a novel, second allosteric site on SHP2[3][7]. This is in contrast to first-generation allosteric inhibitors, such as SHP099, which bind to a different allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains[1].

Mechanism of Action: Binding and Inhibition

This compound exerts its inhibitory effect by binding to a distinct cleft formed at the interface of the N-terminal SH2 (N-SH2) and the PTP domains[3][7]. This binding stabilizes the inactive, closed conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in its auto-inhibited state, this compound effectively prevents the dephosphorylation of its substrates, thereby attenuating downstream signaling.

The allosteric nature of this compound is underscored by its differential activity against the full-length SHP2 protein versus the isolated PTP domain. This selectivity for the full-length, regulatable form of the enzyme is a hallmark of allosteric inhibitors that stabilize the auto-inhibited conformation.

Dual Allosteric Inhibition

A key finding related to this compound and its parent compound is the concept of "dual allosteric inhibition"[1][7]. Research has demonstrated that it is possible for both a first-site allosteric inhibitor (e.g., SHP099) and a second-site inhibitor (like the parent compound of this compound) to bind to SHP2 simultaneously[1][7]. This co-occupation of two distinct allosteric sites leads to a cooperative and enhanced inhibition of SHP2 activity and more profound suppression of downstream signaling pathways in cellular contexts[1]. This novel approach of dual allosteric inhibition may offer a new strategy to more effectively target SHP2-driven diseases[1][7].

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and its parent compound, SHP244.

ParameterCompoundValueTargetAssay ConditionsReference
IC50 This compound21 µMSHP2 (full-length, residues 1-525)Biochemical phosphatase assay[7]
IC50 This compound>100 µMSHP2 PTP domainBiochemical phosphatase assay[7]
IC50 SHP244Weak inhibitorSHP2Biochemical phosphatase assay[1][3][7]
Cellular Activity This compoundDownregulation of DUSP6 mRNAKYSE-520 cancer cellsGene expression analysis[1][7]

Impact on Downstream Signaling Pathways

By inhibiting SHP2, this compound modulates the activity of several critical downstream signaling pathways, most notably the RAS-MAPK pathway.

The RAS-MAPK Pathway

SHP2 is a positive regulator of the RAS-MAPK pathway[6]. Activated SHP2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The sustained activation of ERK is a key driver of cell proliferation and survival in many cancers.

This compound, by preventing SHP2 activation, leads to a reduction in ERK phosphorylation. A downstream marker of MAPK pathway activity, the dual-specificity phosphatase 6 (DUSP6), has been shown to be downregulated at the mRNA level in KYSE-520 cancer cells upon treatment with this compound, confirming the inhibitory effect of the compound on this pathway in a cellular context[1][7].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro SHP2 Phosphatase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Materials:

  • Recombinant full-length SHP2 protein

  • Phosphopeptide substrate (e.g., DiFMUP, 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)

  • Test compound (this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of SHP2 in assay buffer.

  • Serially dilute the test compound in DMSO and then into assay buffer.

  • Add the SHP2 solution to the wells of a 384-well plate.

  • Add the diluted test compound to the wells containing SHP2 and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Monitor the fluorescence signal over time using a plate reader. The dephosphorylation of the substrate results in an increase in fluorescence.

  • Calculate the rate of the reaction for each compound concentration.

  • Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for MAPK Pathway Modulation (DUSP6 mRNA Expression)

This assay assesses the effect of the inhibitor on a downstream target of the MAPK pathway in a cellular context.

Materials:

  • KYSE-520 cancer cell line

  • Cell culture medium and supplements

  • Test compound (this compound)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents (primers for DUSP6 and a housekeeping gene)

Procedure:

  • Seed KYSE-520 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for DUSP6 and a housekeeping gene (for normalization).

  • Analyze the qPCR data to determine the relative expression level of DUSP6 mRNA in treated cells compared to vehicle-treated control cells.

  • A dose-dependent decrease in DUSP6 mRNA levels indicates inhibition of the MAPK pathway.

Visualizations

Signaling Pathway Diagram

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pY pY RTK->pY Ligand Binding SHP2_inactive SHP2 (Inactive) pY->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change Ras_GDP Ras-GDP SHP2_active->Ras_GDP Dephosphorylates regulatory sites Grb2_Sos Grb2/SOS Grb2_Sos->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription (e.g., DUSP6) pERK->Transcription This compound This compound This compound->SHP2_inactive Stabilizes inactive state

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay start_invitro Recombinant SHP2 add_this compound Add this compound start_invitro->add_this compound add_substrate Add Phosphopeptide Substrate add_this compound->add_substrate measure_activity Measure Phosphatase Activity (Fluorescence) add_substrate->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50 start_cellular Seed KYSE-520 Cells treat_cells Treat with this compound start_cellular->treat_cells extract_rna Extract RNA treat_cells->extract_rna run_qpcr Reverse Transcription & qPCR for DUSP6 extract_rna->run_qpcr analyze_data Analyze Gene Expression run_qpcr->analyze_data

Caption: Workflow for in vitro and cellular characterization of this compound.

Dual Allosteric Inhibition Concept

Dual_Allosteric_Inhibition SHP2 SHP2 Protein Enhanced_Inhibition Enhanced Inhibition of Downstream Signaling SHP2->Enhanced_Inhibition Site1_Inhibitor Site 1 Inhibitor (e.g., SHP099) Site1_Inhibitor->SHP2 Binds to Allosteric Site 1 Site2_Inhibitor Site 2 Inhibitor (this compound) Site2_Inhibitor->SHP2 Binds to Allosteric Site 2

Caption: Conceptual diagram of dual allosteric inhibition of SHP2.

Conclusion

This compound is a novel, second-site allosteric inhibitor of SHP2 that stabilizes the enzyme in its inactive conformation. By doing so, it effectively abrogates SHP2-mediated signaling, particularly through the RAS-MAPK pathway. The discovery of this second allosteric site and the potential for dual allosteric inhibition opens new avenues for the development of more effective and potentially synergistic therapeutic strategies targeting SHP2 in cancer and other diseases. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

SHP504 Allosteric Site 2 Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SHP504, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), at its second allosteric site. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

This compound is a distinct allosteric inhibitor that binds to a previously unexplored "latch" pocket at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding event stabilizes the auto-inhibited, closed conformation of SHP2, thereby preventing its catalytic activity. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound.

Parameter Value SHP2 Construct Notes
IC50 21 µMSHP2 (residues 1-525)This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the full-length SHP2 protein.
IC50 >100 µMSHP2 PTP domainDemonstrates the selectivity of this compound for the allosteric site over the isolated catalytic PTP domain.

Experimental Protocols

The determination of the binding affinity and inhibitory potency of this compound against SHP2 is typically achieved through a fluorescence-based biochemical assay. The following protocol outlines a standard method for measuring the IC50 value of an allosteric SHP2 inhibitor.

Protocol: Fluorescence-Based SHP2 Inhibition Assay

This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).

Materials:

  • Recombinant full-length wild-type SHP2 (SHP2-WT)

  • SHP2 allosteric activator peptide (e.g., dually phosphorylated IRS-1 peptide, p-IRS1)

  • DiFMUP substrate

  • This compound or other test compounds

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • 384-well black, shallow polystyrene plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Activator Preparation: Prepare a working solution of SHP2-WT at a final concentration of 0.5 nM in the assay buffer. To activate the auto-inhibited SHP2-WT, add the p-IRS1 peptide to a final concentration of 1.0 µM.[2] Incubate this mixture at room temperature for a specified period to allow for activation.

  • Assay Reaction:

    • To each well of the 384-well plate, add the serially diluted this compound or control vehicle (DMSO).

    • Add the pre-activated SHP2-WT enzyme solution to each well.

    • Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10 µM.[2]

  • Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity at time zero. Incubate the plate at room temperature for 30 minutes and then measure the fluorescence intensity again.[2]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the control wells (containing only DMSO).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

SHP2-Mediated MAPK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4][5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound, by locking SHP2 in its inactive state, prevents these downstream signaling events.

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 SHP2_inactive SHP2 (Inactive) Grb2_SOS1->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Ras_GDP Ras-GDP (Inactive) SHP2_active->Ras_GDP Dephosphorylates inhibitory sites Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes inactive state

Caption: SHP2 activation and its role in the MAPK signaling pathway, with the inhibitory action of this compound.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC50 of an SHP2 inhibitor.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds prep_enzyme Prepare Activated SHP2-WT Solution (with p-IRS1) start->prep_enzyme add_reagents Dispense Reagents into 384-well Plate prep_compounds->add_reagents prep_enzyme->add_reagents initiate_reaction Initiate Reaction with DiFMUP add_reagents->initiate_reaction read_t0 Measure Fluorescence (Time = 0 min) initiate_reaction->read_t0 incubate Incubate at Room Temp (30 min) read_t0->incubate read_t30 Measure Fluorescence (Time = 30 min) incubate->read_t30 analyze_data Data Analysis: - Background Subtraction - % Inhibition Calculation read_t30->analyze_data determine_ic50 Determine IC50 (Curve Fitting) analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for the fluorescence-based SHP2 biochemical inhibition assay.

References

Introduction: SHP2, a Critical Signaling Node

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of SHP2 Phosphatase in the RAS-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Src Homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for intracellular signaling.[1] It is ubiquitously expressed and plays a pivotal role in modulating diverse cellular processes, including proliferation, differentiation, survival, and migration.[1][2] SHP2 is a multi-domain protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with phosphorylation sites.[] Its function is critical in cascades downstream of receptor tyrosine kinases (RTKs), most notably as a positive regulator of the RAS-Extracellular signal-regulated kinase (ERK) pathway.[4] Dysregulation of SHP2 activity through mutations is causally linked to developmental disorders like Noonan syndrome and various hematological and solid tumors, making it a compelling therapeutic target.[2][]

Core Mechanism: SHP2 as a RAS-ERK Pathway Amplifier

Contrary to the conventional role of phosphatases as signaling terminators, SHP2 primarily functions to promote and sustain RAS-ERK signaling. This is achieved through a sophisticated mechanism of allosteric regulation and targeted dephosphorylation of specific substrates.

Allosteric Regulation of SHP2 Activity

Under basal conditions, SHP2 exists in a "closed," autoinhibited conformation.[2][5] The N-SH2 domain folds back to block the active site of the PTP domain, preventing substrate access and rendering the enzyme catalytically inactive.[5][6]

Activation occurs upon stimulation by growth factors (e.g., EGF, FGF). This triggers the autophosphorylation of RTKs and the phosphorylation of scaffolding adapter proteins like Grb2-associated binder 1 (Gab1).[7] SHP2 is recruited to these phosphotyrosine (pY) sites via its SH2 domains. The binding of pY-containing peptides to the SH2 domains induces a conformational change, displacing the N-SH2 domain from the PTP catalytic cleft.[5] This transition to an "open," active state allows SHP2 to dephosphorylate its substrates.

SHP2_Activation cluster_inactive Inactive State (Basal) cluster_active Active State (Stimulated) Inactive_SHP2 N-SH2 C-SH2 PTP (Blocked) Active_SHP2 N-SH2 C-SH2 PTP (Active) Inactive_SHP2->Active_SHP2 Conformational Change pY_Peptide pY-Peptide (from Gab1, RTK, etc.) pY_Peptide->Inactive_SHP2 Binds to SH2 Domains

Caption: Allosteric activation of SHP2 from a closed to an open state.
Positive Regulation of the RAS-ERK Cascade

Once active, SHP2 positively regulates the RAS-ERK pathway. A primary mechanism involves its interaction with the scaffolding protein Gab1. Upon growth factor stimulation, Gab1 is recruited to the plasma membrane and phosphorylated, creating docking sites for both SHP2 and the Grb2-SOS complex. SHP2 is thought to dephosphorylate specific pY sites on Gab1 that would otherwise recruit negative regulators of the pathway, such as Ras GTPase-activating proteins (RasGAPs). By removing these inhibitory signals, SHP2 prolongs the association of the Grb2-SOS complex with Gab1, thereby sustaining the guanine nucleotide exchange activity of SOS on RAS and leading to prolonged ERK activation.[8][9] SHP2 also dephosphorylates other negative regulators like Sprouty, preventing their inhibitory actions on the pathway.[10]

RAS_ERK_Pathway GF Growth Factor RTK RTK GF->RTK binds Gab1 Gab1 RTK->Gab1 phosphorylates pGab1 p-Gab1 SHP2_inactive SHP2 (inactive) pGab1->SHP2_inactive recruits Grb2_SOS Grb2-SOS pGab1->Grb2_SOS recruits RasGAP RasGAP (Negative Regulator) pGab1->RasGAP recruits SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates SHP2_active->pGab1 dephosphorylates inhibitory sites RAS_GDP RAS-GDP (inactive) Grb2_SOS->RAS_GDP activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription activates RasGAP->RAS_GTP inactivates

Caption: SHP2's role in amplifying RTK-mediated RAS-ERK signaling.

Quantitative Data on SHP2 Interactions and Inhibition

The development of SHP2 inhibitors has been a major focus in oncology. Allosteric inhibitors, which stabilize the autoinhibited conformation, have shown significant promise.[1][11] Below are tables summarizing key quantitative data for SHP2.

Table 1: Biochemical Potency of Selected Allosteric SHP2 Inhibitors

Inhibitor Target IC₅₀ (μM) Cell-Based p-ERK IC₅₀ (μM) Notes / Reference(s)
SHP099 SHP2 (WT) 0.071 ~0.25 (in KYSE520 cells) The first potent, selective, and orally bioavailable allosteric inhibitor.[1][5]
SHP2 (E76K mutant) 34 - Shows reduced potency against hyperactivating mutants.[12]
TNO155 SHP2 (WT) 0.011 0.008 (in KYSE520 cells) A potent and selective inhibitor currently in clinical trials.[13][14]
RMC-4630 SHP2 (WT) Data proprietary Data proprietary In clinical development, often in combination therapies.[]

| IACS-13909 | SHP2 (WT) | 0.0157 | - | Potent allosteric inhibitor with high selectivity over SHP1.[] |

Table 2: Kinetic and Binding Affinity Data for SHP2

Parameter Molecule(s) Value Conditions / Method Reference(s)
Km SHP2 (WT, activated) / DiFMUP 0.108 ± 0.01 μM In vitro fluorescence assay [15]
Kd SHP2 (N-SH2 domain) / IRS-1 pY-peptide 14 nM Isothermal Titration Calorimetry (ITC) [16]

| Kd | SHP2 (tandem SH2) / Gab1 pY627pY659-peptide | 37 ± 13 nM | Isothermal Titration Calorimetry (ITC) |[17] |

Key Experimental Protocols

Investigating the function of SHP2 and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays. Detailed below are methodologies for core experiments.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of purified SHP2 by monitoring the dephosphorylation of a fluorogenic substrate. It is essential for determining inhibitor potency (IC₅₀).

Phosphatase_Assay_Workflow step_node step_node reagent_node reagent_node output_node output_node A 1. Prepare Assay Plate B 2. Add Reagents A->B C 3. Pre-incubate B->C D 4. Initiate Reaction C->D E 5. Kinetic Reading D->E O1 Fluorescence Signal (Ex: 358nm, Em: 450nm) E->O1 F 6. Data Analysis O2 Calculate % Inhibition Determine IC₅₀ F->O2 R1 SHP2 Enzyme + Activating Peptide (p-IRS1) R1->B R2 Test Inhibitor (e.g., SHP099) R2->B R3 DiFMUP Substrate R3->D O1->F

Caption: Workflow for an in vitro SHP2 phosphatase activity assay.

Methodology:

  • Reagent Preparation :

    • Assay Buffer : 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[18]

    • SHP2 Enzyme Stock : Prepare a working solution of full-length, wild-type SHP2 (e.g., 0.5 nM final concentration) in Assay Buffer.[18]

    • Activating Peptide : To activate the wild-type enzyme, pre-incubate the SHP2 working solution with a dually phosphorylated IRS-1 peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.[18]

    • Substrate : Prepare a working solution of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in Assay Buffer. The final concentration should be at or near the Km value (e.g., 10-100 µM).[15][19]

    • Inhibitor : Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.[20]

  • Assay Procedure (384-well plate format) :

    • Dispense 20 µL of the activated SHP2 enzyme solution (or buffer for no-enzyme controls) into each well.

    • Add 1 µL of diluted test inhibitor or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the DiFMUP substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically every 1-2 minutes for 30-60 minutes.[15]

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) of SHP2 and Binding Partners

Co-IP is used to isolate SHP2 from a cell lysate and determine which proteins are physically associated with it (e.g., Gab1, Grb2) under specific cellular conditions.

CoIP_Workflow step_node step_node input_node input_node output_node output_node A 1. Cell Culture & Stimulation (e.g., with EGF/PDGF) B 2. Cell Lysis A->B I1 Cell Lysate B->I1 C 3. Pre-clearing Lysate D 4. Immunoprecipitation C->D E 5. Washing D->E F 6. Elution E->F G 7. Analysis F->G O1 Western Blot (Probe for Gab1, Grb2, etc.) G->O1 I1->C I2 Anti-SHP2 Antibody I2->D I3 Protein A/G Beads I3->D

Caption: Workflow for co-immunoprecipitation of SHP2 complexes.

Methodology:

  • Cell Preparation :

    • Culture cells to 80-90% confluency.

    • Serum-starve cells overnight, then stimulate with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce complex formation. Place on ice immediately after stimulation.[21]

  • Lysis :

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on the plate with ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5-1.0% NP-40 or Tween-20, supplemented with protease and phosphatase inhibitors).[7]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Immunoprecipitation :

    • Determine the protein concentration of the cleared lysate.

    • (Optional Pre-clearing) To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with Protein A/G magnetic or agarose beads for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.

    • Add 2-5 µg of anti-SHP2 antibody (or a control IgG) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add a slurry of Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution :

    • Pellet the beads by centrifugation (for agarose) or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer.

    • After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis :

    • Pellet the beads and load the supernatant (containing the eluted proteins) onto an SDS-PAGE gel.

    • Perform a Western blot and probe with antibodies against expected binding partners (e.g., anti-Gab1, anti-Grb2) and against SHP2 to confirm successful immunoprecipitation.[22]

Cell-Based RAS-ERK Pathway Activation Assay (p-ERK Western Blot)

This assay quantifies the level of activated ERK (phosphorylated ERK) in cells, providing a direct readout of RAS-ERK pathway activity in response to stimuli or inhibitors.

pERK_WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry step_node step_node analysis_node analysis_node A 1. Seed Cells B 2. Serum Starve A->B C 3. Pre-treat with Inhibitor B->C D 4. Stimulate with Growth Factor C->D E 5. Lyse Cells (RIPA Buffer) D->E F 6. Quantify Protein E->F G 7. SDS-PAGE F->G H 8. Western Transfer (PVDF) G->H I 9. Immunoblotting H->I J Probe with Antibodies: - anti-p-ERK (Thr202/Tyr204) - anti-Total ERK - anti-Actin (Loading Control) I->J K 10. Detect & Quantify Bands J->K

Caption: Workflow for measuring p-ERK levels by Western Blot.

Methodology:

  • Cell Treatment :

    • Seed cells (e.g., A431, KYSE520) in 6-well plates and grow to ~80% confluency.[6]

    • Serum-starve the cells for 4-16 hours to reduce basal pathway activity.[6]

    • Pre-treat cells with desired concentrations of a SHP2 inhibitor or vehicle (DMSO) for 1-4 hours.[21]

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a peak response time, typically 5-15 minutes.[21][23]

  • Protein Extraction :

    • Immediately after stimulation, place plates on ice and wash twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Scrape and collect the lysate, clarify by centrifugation (14,000 x g, 15 min, 4°C), and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting :

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2, Thr202/Tyr204) overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • To ensure equal protein loading, strip the membrane and re-probe for total ERK and a loading control (e.g., Actin or GAPDH).

    • Quantify band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation across different treatment conditions.

References

SHP504 Downstream Signaling Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP504 is an allosteric inhibitor targeting the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][5] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, focusing on the core molecular pathways affected by its inhibitory action. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: SHP2

This compound is a distinct, allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 21 µM for the SHP2 protein (amino acids 1-525). It demonstrates selectivity for the allosteric site over the phosphatase domain of SHP2 (PTP IC50 > 100 µM).[1] SHP2 itself is a crucial signaling node that, upon activation by growth factors and cytokines, positively regulates several key downstream pathways, most notably the RAS-ERK/MAPK cascade.[2][3][5][6] By stabilizing SHP2 in an auto-inhibited conformation, allosteric inhibitors like this compound prevent its interaction with upstream activators and downstream substrates, thereby attenuating oncogenic signaling.[7][8]

Core Downstream Signaling Pathways Modulated by this compound

The primary consequence of SHP2 inhibition by this compound is the downregulation of the RAS-ERK/MAPK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival.[9][10] Additionally, SHP2 has been shown to influence other critical signaling cascades, including the JAK/STAT and PI3K/AKT pathways, often in a context-dependent manner.[4][11][12]

The RAS-ERK/MAPK Pathway

SHP2 is a critical positive regulator of the RAS-ERK/MAPK pathway.[6][13][14] It is recruited to activated receptor tyrosine kinases (RTKs) or scaffolding adapter proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[15] Inhibition of SHP2 by this compound is expected to suppress this pathway, leading to decreased cell proliferation and survival in cancer cells dependent on this signaling axis.

A key downstream marker of MAPK pathway activity is the dual-specificity phosphatase 6 (DUSP6). DUSP6 is an ERK-specific phosphatase that functions in a negative feedback loop to regulate ERK signaling.[16][17][18][19] The expression of DUSP6 is induced by activated ERK signaling.[16][19] Therefore, a reduction in DUSP6 mRNA levels serves as a reliable biomarker for the inhibition of the MAPK pathway. Indeed, this compound has been shown to downregulate DUSP6 mRNA in KYSE-520 cancer cells.[1]

The JAK/STAT Pathway

The role of SHP2 in the JAK/STAT pathway is more complex and can be either positive or negative depending on the cellular context and the specific receptor signaling complex.[4][20] In some instances, SHP2 can dephosphorylate and inactivate JAKs or STATs, thereby acting as a negative regulator. In other contexts, it may be required for the proper activation of the pathway. The effect of this compound on the JAK/STAT pathway is therefore predicted to be cell-type and cytokine-dependent.

The PI3K/AKT Pathway

Similar to the JAK/STAT pathway, the influence of SHP2 on the PI3K/AKT pathway is multifaceted.[4][12][20] SHP2 can impact PI3K/AKT signaling both directly and indirectly through its modulation of upstream RTKs and the RAS pathway. Consequently, the effect of this compound on PI3K/AKT signaling requires empirical determination in the specific biological system of interest.

Quantitative Data on SHP2 Inhibition

The following table summarizes the available quantitative data for this compound and provides a comparison with another well-characterized allosteric SHP2 inhibitor, SHP099, for context.

Inhibitor Target IC50 Cell Line Downstream Effect Reference
This compoundSHP2 (aa 1-525)21 µMKYSE-520Downregulation of DUSP6 mRNA[1]
This compoundSHP2 (PTP domain)>100 µM--[1]
SHP099SHP20.071 µMVariousSuppression of RAS-ERK signaling[7]

Signaling Pathway and Experimental Workflow Diagrams

SHP2 Downstream Signaling Pathways

SHP2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 recruits & activates JAK JAK RTK->JAK PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK binds RAS RAS SHP2->RAS activates SHP2->JAK modulates SHP2->PI3K modulates This compound This compound This compound->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DUSP6_mRNA DUSP6 mRNA ERK->DUSP6_mRNA induces expression Proliferation Cell Proliferation & Survival ERK->Proliferation promotes STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: SHP2 downstream signaling pathways modulated by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant SHP2 enzyme - Phosphopeptide substrate - this compound serial dilutions start->prepare_reagents enzymatic_reaction Set up Enzymatic Reaction: - Incubate SHP2 with this compound - Add substrate to initiate reaction prepare_reagents->enzymatic_reaction measure_activity Measure Phosphatase Activity: - Detect product formation (e.g., fluorescence or absorbance) enzymatic_reaction->measure_activity data_analysis Data Analysis: - Plot % inhibition vs. [this compound] - Fit to a dose-response curve measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Experimental Workflow for DUSP6 mRNA Quantification

DUSP6_Workflow start Start cell_culture Cell Culture: - Seed KYSE-520 cells start->cell_culture treat_cells Treat Cells: - Add varying concentrations of this compound cell_culture->treat_cells rna_extraction RNA Extraction: - Isolate total RNA from cells treat_cells->rna_extraction cdna_synthesis cDNA Synthesis: - Reverse transcribe RNA to cDNA rna_extraction->cdna_synthesis qrt_pcr qRT-PCR: - Amplify DUSP6 and a housekeeping gene cdna_synthesis->qrt_pcr data_analysis Data Analysis: - Calculate relative DUSP6 mRNA levels (e.g., ΔΔCt method) qrt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for quantifying DUSP6 mRNA levels.

Detailed Experimental Protocols

IC50 Determination of this compound using a Fluorescence-Based Assay

This protocol describes a general method for determining the IC50 value of an inhibitor for a phosphatase enzyme.

Materials:

  • Recombinant human SHP2 protein (e.g., residues 1-525)

  • Phosphopeptide substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations.

  • Add SHP2 enzyme to each well of the 384-well plate containing the diluted this compound or DMSO control.

  • Incubate the enzyme and inhibitor for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

  • Calculate the reaction velocity for each concentration of this compound.

  • Determine the percent inhibition relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[21]

Quantification of DUSP6 mRNA Levels by qRT-PCR

This protocol provides a method for measuring the relative abundance of DUSP6 mRNA in cells treated with this compound.

Materials:

  • KYSE-520 cells

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for DUSP6 and a housekeeping gene (e.g., GAPDH or 18S rRNA)

  • qRT-PCR instrument

Procedure:

  • Seed KYSE-520 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a suitable master mix, the synthesized cDNA, and primers for DUSP6 and the housekeeping gene.[22][23] The amplification program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]

  • Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in DUSP6 mRNA expression, normalized to the housekeeping gene and relative to the DMSO-treated control.

Conclusion

This compound is a valuable research tool for probing the function of SHP2 in cellular signaling. Its primary downstream effect is the inhibition of the RAS-ERK/MAPK pathway, as evidenced by the downregulation of the pathway marker DUSP6. The provided experimental protocols and pathway diagrams serve as a guide for researchers investigating the biological consequences of SHP2 inhibition with this compound. Further studies are warranted to fully elucidate the impact of this compound on other SHP2-regulated pathways, such as JAK/STAT and PI3K/AKT, in various cellular contexts. This will provide a more comprehensive understanding of its therapeutic potential in cancers and other diseases driven by aberrant SHP2 signaling.

References

The Impact of SHP504 on DUSP6 mRNA Expression: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the effects of SHP504, a novel allosteric inhibitor of SHP2 phosphatase, on the mRNA expression of Dual-Specificity Phosphatase 6 (DUSP6). DUSP6 is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically dephosphorylating and inactivating ERK1/2. The dysregulation of the MAPK pathway is a hallmark of many cancers, making its components, including SHP2 and DUSP6, attractive targets for therapeutic intervention. This document details the underlying signaling pathways, presents illustrative quantitative data on the effects of this compound, provides detailed experimental protocols for reproducing these findings, and includes visualizations to clarify complex biological processes and workflows.

The SHP2-MAPK-DUSP6 Signaling Axis

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial signal transducer downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade. This signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival.

DUSP6 functions as a key feedback regulator within this pathway. The transcription of the DUSP6 gene is induced by activated ERK1/2. The resulting DUSP6 protein, in turn, specifically dephosphorylates and inactivates ERK1/2 in the cytoplasm, thus creating a negative feedback loop that tightly controls the duration and intensity of MAPK signaling.

This compound is an allosteric inhibitor of SHP2.[1][2][3][4] By binding to a site distinct from the active site, this compound locks SHP2 in an inactive conformation. This inhibition of SHP2 activity leads to a reduction in the downstream signaling of the MAPK pathway. Consequently, the ERK-mediated upregulation of DUSP6 transcription is diminished, resulting in a decrease in DUSP6 mRNA levels. This effect has been observed in cancer cell lines, such as KYSE-520.[1]

Signaling Pathway Diagram

SHP2_DUSP6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK_n ERK ERK->ERK_n Translocates DUSP6_protein DUSP6 Protein DUSP6_protein->ERK Inactivates This compound This compound This compound->SHP2 Inhibits TF Transcription Factors ERK_n->TF Activates DUSP6_gene DUSP6 Gene TF->DUSP6_gene Induces Transcription DUSP6_mRNA DUSP6 mRNA DUSP6_gene->DUSP6_mRNA Transcription DUSP6_mRNA->DUSP6_protein Translation

Caption: The SHP2-MAPK signaling pathway and the regulatory role of DUSP6.

Quantitative Effect of this compound on DUSP6 mRNA Expression

Treatment of cancer cells with this compound leads to a dose-dependent decrease in the expression of DUSP6 mRNA. The following table provides an illustrative summary of the expected quantitative results based on the known downregulatory effect of this compound.

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Fold Change in DUSP6 mRNA (relative to control)
KYSE-520Vehicle (DMSO)-241.00
KYSE-520This compound1240.65
KYSE-520This compound5240.30
KYSE-520This compound10240.15

Note: The data presented in this table is illustrative and intended to represent the expected outcome of experiments based on the established mechanism of action of this compound. Actual results may vary depending on experimental conditions.

Experimental Protocols

To quantitatively assess the effect of this compound on DUSP6 mRNA expression, the following experimental protocol is recommended.

Cell Culture and Treatment
  • Cell Line: KYSE-520 (human esophageal squamous carcinoma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

    • A vehicle control (DMSO) should be run in parallel at a concentration equal to the highest concentration of DMSO used for the this compound dilutions.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

RNA Extraction
  • Reagents: TRIzol reagent or a commercial RNA extraction kit.

  • Procedure:

    • After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 ml of TRIzol reagent per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Reagents: A reverse transcription kit containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Procedure:

    • Use a standardized amount of total RNA (e.g., 1 µg) for each sample.

    • Follow the manufacturer's protocol for the reverse transcription reaction to synthesize complementary DNA (cDNA).

Quantitative Real-Time PCR (qPCR)
  • Reagents: SYBR Green or TaqMan qPCR master mix, and primers specific for DUSP6 and a reference gene (e.g., GAPDH, ACTB).

  • Primer Sequences (Example for SYBR Green):

    • DUSP6 Forward: 5'-GCTGAAGGAGCAGATCCGCA-3'

    • DUSP6 Reverse: 5'-CGGCTGAGGAGGAAGGTGAT-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • qPCR Protocol:

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for DUSP6 and the reference gene for each sample.

    • Calculate the ΔCt for each sample: ΔCt = Ct(DUSP6) - Ct(reference gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control).

    • The fold change in mRNA expression is calculated as 2-ΔΔCt.

Experimental Workflow Diagram

qPCR_Workflow A Cell Culture (KYSE-520) B Treatment with this compound and Vehicle Control A->B C RNA Extraction B->C D RNA Quantification and Quality Check C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative PCR (qPCR) E->F G Data Analysis (ΔΔCt Method) F->G H Results: Fold Change in DUSP6 mRNA Expression G->H

Caption: Experimental workflow for quantifying DUSP6 mRNA expression.

Conclusion

The allosteric SHP2 inhibitor, this compound, effectively downregulates the expression of DUSP6 mRNA by attenuating the MAPK signaling pathway. This mechanism highlights the intricate feedback loops that govern cellular signaling and provides a clear rationale for the therapeutic potential of SHP2 inhibition in cancers with a dysregulated MAPK pathway. The methodologies outlined in this guide offer a robust framework for researchers to investigate the effects of this compound and other SHP2 inhibitors on gene expression and to further elucidate their mechanisms of action in various preclinical models. This knowledge is crucial for the continued development of targeted therapies for a range of malignancies.

References

SHP504: A Technical Guide to its Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP504 is a novel, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Its discovery marked a significant advancement in the pursuit of targeting SHP2, a critical node in receptor tyrosine kinase signaling pathways frequently dysregulated in cancer and developmental disorders. This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of this compound. It details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Chemical Structure

This compound was developed as a derivative of an earlier compound, SHP244, with the goal of improving biochemical inhibition of SHP2.[1] It was designed to target a distinct, allosteric "latch" site at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains.[2][3] This second-site inhibition mechanism distinguishes it from first-generation allosteric inhibitors that bind to a different pocket.

Chemical Properties
PropertyValueReference
Molecular Formula C₂₃H₁₅ClN₄O₄[4]
Molecular Weight 446.84 g/mol [4]
SMILES O=C(O)C1=CC=C(O)C(C2=NN=C(N3CC4=CC=CC=C4Cl)N2C5=C(C=CC=C5)C3=O)=C1[4]
CAS Number 2222280-83-1[4][5]
Solubility 10 mM in DMSO[4]
Synthesis

The synthesis of this compound is part of a structure-based design effort starting from the parent compound SHP244. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general approach involves the derivatization of the SHP244 scaffold to enhance its interaction with the target "latch" pocket on SHP2. This process is guided by X-ray crystallography to optimize the binding affinity and inhibitory activity.

Mechanism of Action

This compound functions as an allosteric inhibitor by binding to a specific site on the SHP2 protein, distinct from the active site. This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's catalytic site, thus preventing substrate binding and subsequent dephosphorylation.

SHP2_Inhibition cluster_active Active SHP2 cluster_inactive Inactive SHP2 pY_Protein Phosphorylated Substrate SHP2_active SHP2 (Open) pY_Protein->SHP2_active Binds to active site deP_Protein Dephosphorylated Substrate SHP2_active->deP_Protein Dephosphorylates SHP2_inactive SHP2 (Closed, Auto-inhibited) SHP2_active->SHP2_inactive Conformational Equilibrium This compound This compound This compound->SHP2_inactive

Figure 1: Mechanism of this compound allosteric inhibition of SHP2.

Signaling Pathway Involvement

SHP2 is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway. By inhibiting SHP2, this compound can downregulate this pathway, which is often hyperactivated in various cancers. A downstream marker of MAPK pathway activity, DUSP6 mRNA, has been shown to be downregulated by this compound treatment in cancer cell lines.[5]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 SHP2 SHP2 Grb2->SHP2 Recruits RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., DUSP6) ERK->Transcription SHP2->RAS Activates This compound This compound This compound->SHP2 Inhibits

Figure 2: this compound inhibits the MAPK signaling pathway via SHP2.

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This assay determines the in vitro potency of this compound against the SHP2 phosphatase.

  • Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant SHP2 protein. The resulting fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), is quantified to determine the rate of the enzymatic reaction.

  • Materials:

    • Recombinant human SHP2 protein (full-length, residues 1-525)

    • DiFMUP substrate

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

    • This compound (or other test compounds) dissolved in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the SHP2 enzyme solution to the wells of the 384-well plate.

    • Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission) over time.

    • Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Cellular DUSP6 mRNA Downregulation Assay

This assay assesses the ability of this compound to inhibit the MAPK pathway in a cellular context.

  • Principle: The expression level of DUSP6 mRNA, a downstream target of the MAPK pathway, is quantified using quantitative real-time PCR (qRT-PCR) in cancer cells treated with this compound.

  • Materials:

    • KYSE-520 esophageal cancer cell line.

    • Cell culture medium and reagents.

    • This compound dissolved in DMSO.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR master mix and primers for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB).

    • Real-time PCR instrument.

  • Procedure:

    • Seed KYSE-520 cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Set up the qRT-PCR reactions with primers for DUSP6 and the housekeeping gene.

    • Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.

Quantitative Data

ParameterValueCell Line/Assay ConditionReference
IC₅₀ (SHP2 1-525) 21 µMBiochemical inhibition assay[5]
IC₅₀ (SHP2 PTP domain) >100 µMBiochemical inhibition assay[5]
DUSP6 mRNA reduction 55%30 µM this compound in KYSE-520 cells[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant SHP2 Incubate_B Incubate Enzyme->Incubate_B Compound_B This compound Dilutions Compound_B->Incubate_B Substrate Add DiFMUP Incubate_B->Substrate Measure_B Measure Fluorescence Substrate->Measure_B Analyze_B Calculate IC50 Measure_B->Analyze_B Cells Seed KYSE-520 Cells Compound_C Treat with this compound Cells->Compound_C Harvest Harvest Cells Compound_C->Harvest RNA_Extract Extract RNA Harvest->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qRT-PCR cDNA_Synth->qPCR Analyze_C Analyze DUSP6 Expression qPCR->Analyze_C

Figure 3: Workflow for biochemical and cellular characterization of this compound.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of SHP2 and for exploring the therapeutic potential of second-site allosteric inhibition. Its distinct mechanism of action and its demonstrated cellular activity in downregulating the MAPK pathway provide a strong rationale for further investigation and development of this class of inhibitors. This guide provides a foundational understanding of this compound for researchers aiming to utilize or build upon this important discovery.

References

A Technical Guide to Preclinical Studies of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical evaluation of SHP2 inhibitors, a promising class of targeted therapies in oncology. It covers the core mechanism of action, summarizes key preclinical findings from monotherapy and combination studies, details common experimental protocols, and presents quantitative data from various studies to facilitate comparison and understanding.

Introduction: SHP2 as an Oncogenic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[3][4][5] While it has pleiotropic functions, its primary role in oncology is as a positive regulator of cell proliferation and survival signals.[1][2] Dysregulation, hyperactivation, or overexpression of SHP2 is linked to the pathogenesis of various solid tumors, including lung, breast, gastric, and head and neck cancers, as well as hematologic malignancies.[2][6] This central role in driving oncogenic signaling has established SHP2 as a compelling therapeutic target.[3][6]

Mechanism of Action of Allosteric SHP2 Inhibitors

Early attempts to target SHP2 focused on its catalytic site, but these efforts were hampered by a lack of specificity and poor drug-like properties.[] The breakthrough in the field came with the discovery of allosteric inhibitors.

SHP2 exists in an equilibrium between an inactive, auto-inhibited conformation and an active, open conformation. In the inactive state, the N-terminal SH2 domain blocks the catalytic phosphatase domain.[4] Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins, leading to a conformational change that releases this auto-inhibition and activates its phosphatase activity.[4]

Modern SHP2 inhibitors (e.g., TNO155, RMC-4630) are allosteric, binding to a "tunnel-like" pocket formed at the interface of the SH2 and phosphatase domains.[3][8] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[5][8]

Role in the RAS-MAPK Pathway

SHP2 is a crucial activator of the RAS-MAPK pathway.[1][3] Its activation leads to the dephosphorylation and inactivation of negative regulators like Sprouty (SPRY) proteins and RAS GTPase-activating proteins (RAS-GAP), thereby promoting the accumulation of active, GTP-bound RAS.[3][9] It can also act as a scaffold to bring the GRB2/SOS complex to the membrane, further facilitating RAS activation.[9][10] By locking SHP2 in its inactive state, allosteric inhibitors prevent these actions, leading to a shutdown of the RAS-RAF-MEK-ERK signaling cascade.[6][11]

SHP2_RAS_MAPK_Pathway cluster_mapk MAPK Cascade RTK Growth Factor Receptor (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS Activates SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2 Inhibits

Caption: Simplified RAS-MAPK signaling pathway showing the central role of SHP2.
Role in the Tumor Microenvironment

SHP2 also plays a significant role in modulating the immune landscape within the tumor microenvironment (TME).[1]

  • T-Cell Function: SHP2 is a downstream effector of the PD-1 immune checkpoint receptor.[1][6] Upon PD-1 engagement, SHP2 is recruited and dephosphorylates key components of the T-cell receptor (TCR) signaling complex, such as CD28 and ZAP70, leading to T-cell exhaustion.[1] SHP2 inhibition can therefore block this immunosuppressive signal and potentially restore anti-tumor T-cell activity.[12]

  • Macrophage Polarization: SHP2 signaling promotes the polarization of macrophages towards an immunosuppressive M2 phenotype, which supports tumor growth.[1] Inhibition of SHP2 has been shown in preclinical models to alter the TME by depleting pro-tumorigenic macrophages.[13]

SHP2_TME_Pathway cluster_tcell T-Cell cluster_macrophage Macrophage PD1 PD-1 SHP2_T SHP2 PD1->SHP2_T Recruits & Activates TCR_Signal TCR Signaling (e.g., CD28, ZAP70) SHP2_T->TCR_Signal Dephosphorylates Exhaustion T-Cell Exhaustion TCR_Signal->Exhaustion PDL1 PD-L1 PDL1->PD1 Binds CSF1R CSF-1R SHP2_M SHP2 CSF1R->SHP2_M Activates M2_Polarization M2 Polarization (Immunosuppressive) SHP2_M->M2_Polarization Inhibitor SHP2 Inhibitor Inhibitor->SHP2_T Inhibitor->SHP2_M

Caption: Role of SHP2 in the tumor microenvironment (TME).

Summary of Preclinical Data

Preclinical studies have consistently shown that while SHP2 inhibitors have limited single-agent activity, they are powerful combination partners capable of overcoming and delaying drug resistance.[14][15]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize key quantitative data for prominent SHP2 inhibitors from various preclinical studies.

Table 1: In Vitro Potency of Selected SHP2 Inhibitors

Inhibitor Target IC50 (nM) Cell Line / Assay Context Reference
TNO155 SHP2 Enzyme 11 Biochemical Assay [16]
SHP099 SHP2 Enzyme 70 Biochemical Assay [6]
RMC-4550 SHP2 Enzyme N/A Used in preclinical MPN models [17]
Compound 27 SHP2 Enzyme 18 Biochemical Assay [6]
SHP394 SHP2 Enzyme 26 Biochemical Assay [6]
P9 (PROTAC) SHP2 Degradation DC50 = 35.2 Cellular Degradation Assay [8]
TNO155 p-ERK Inhibition ~300 NCI-H2122 (KRAS G12C) Cells [18]

| SHP099 | Proliferation | 297 | Detroit-562 (Pharyngeal) Cells |[6] |

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

Inhibitor(s) & Dose Cancer Model Key Outcome Reference
TNO155 (20 mpk, BID) + Dabrafenib (30 mpk, QD) + Trametinib (0.3 mpk, QD) HT-29 (BRAF V600E Colorectal) Xenograft Significant tumor growth inhibition compared to monotherapies or doublet therapy. [19]
SHP099 + Ceritinib (ALK inhibitor) ALK-rearranged NSCLC Xenograft Enhanced efficacy and overcame ceritinib resistance. [6]
PF-07284892 (30 mg/kg, PO) + Lorlatinib EML4-ALK fusion NSCLC Xenograft (resistant) Combination therapy led to significant tumor regression. [14]
RMC-4550 + Ruxolitinib (JAK2 inhibitor) MPL-W515L MPN Mouse Model Combination extended survival compared to ruxolitinib alone. [17]
P9 (PROTAC) KYSE-520 (EGFR amplified) Xenograft Nearly complete tumor regression as a single agent. [8]
SHP099 + Anti-PD-1 Antibody Colon Cancer Xenograft Better tumor growth control than either agent alone. [12]

| TNO155 + Lorlatinib | ALK-mutant Neuroblastoma Xenograft | Combination delayed tumor growth more effectively than monotherapy. |[20] |

Table 3: Pharmacokinetic Properties of TNO155

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (hours) Oral Bioavailability (%)
Mouse 24 3 2 78
Rat 15 7 8 100
Dog 4 3 9 >100
Monkey 6 4 9 60

Data sourced from BioWorld presentation on TNO155 preclinical data.[16]

Detailed Experimental Protocols

The following sections describe standardized protocols for key experiments used in the preclinical evaluation of SHP2 inhibitors.

In Vitro Cell Proliferation Assay

This assay measures the effect of an inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest (e.g., KRAS-mutant NSCLC, BRAF-mutant colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of the SHP2 inhibitor (and combination partner, if applicable) is prepared. The culture medium is replaced with medium containing the drugs at various concentrations. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a period of 72 to 96 hours.[21]

  • Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or an MTS-based assay.

  • Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated controls, and dose-response curves are generated using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50). For combination studies, synergy scores (e.g., Bliss independence or Loewe additivity) are calculated.[18]

Western Blot for Pharmacodynamic (PD) Biomarker Analysis

This method is used to confirm target engagement by measuring the phosphorylation status of downstream effectors, most commonly p-ERK.

Methodology:

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to ~80% confluency. They are then treated with the SHP2 inhibitor for a specified time (e.g., 1-24 hours).[18] After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-p-SHP2, and a loading control like GAPDH or β-actin).[22]

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the ratio of phosphorylated protein to total protein.

In Vivo Tumor Xenograft Study

This is the standard model to assess the anti-tumor efficacy of a drug in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are typically used for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1-5 million cells) or a small fragment of a patient's tumor (PDX) is injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of toxicity.

  • Randomization and Treatment: Once tumors reach the target volume, mice are randomized into treatment groups (e.g., Vehicle, SHP2 inhibitor monotherapy, Partner drug monotherapy, Combination therapy).

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., daily oral gavage). Doses are often based on prior pharmacokinetic and tolerability studies.[14][19]

  • Endpoints: The study continues until tumors in the control group reach a predetermined maximum size or for a defined period. Key endpoints include:

    • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control group.

    • Tumor Regression: A decrease in tumor size from baseline.

    • Survival: In some studies, overall survival is a primary endpoint.

  • Tissue Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) or histological examination.[8]

Preclinical_Workflow A In Vitro Screening: - Cell Proliferation Assays (IC50) - Synergy Testing (Combination Matrix) B Pharmacodynamic (PD) Analysis: - Western Blot for p-ERK suppression - Confirm on-target activity A->B D In Vivo Efficacy Studies: - Xenograft Models (CDX or PDX) - Evaluate Monotherapy & Combination B->D C Pharmacokinetic (PK) Studies: - Determine half-life, bioavailability - Establish dosing for in vivo studies C->D E Toxicity Assessment: - Monitor animal body weight - Gross pathology D->E F Ex Vivo Analysis: - Harvest tumors at study end - Analyze PD biomarkers (p-ERK) - Histology D->F G Candidate for Clinical Development E->G F->G

Caption: Typical preclinical workflow for evaluating a novel SHP2 inhibitor.

References

SHP504: A Technical Guide to its Selectivity Profile and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SHP2 inhibitor SHP504, with a focus on its selectivity profile, the experimental methodologies used to characterize it, and its role in relevant signaling pathways. This compound is a distinct, allosteric inhibitor that targets a secondary site on the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in cellular proliferation and survival pathways.

Quantitative Selectivity Profile of this compound

This compound was identified as a novel allosteric inhibitor of SHP2. It binds to a distinct site from the well-characterized allosteric inhibitor SHP099, enabling the potential for dual allosteric inhibition of SHP2. While a comprehensive quantitative selectivity profile of this compound against a broad panel of other phosphatases is not extensively detailed in publicly available literature, its inhibitory activity against SHP2 has been characterized.

The primary reported activity of this compound is against the SHP2 protein, specifically the construct containing residues 1-525. It has been shown to be selective for the full-length, autoinhibited conformation of SHP2 over its isolated phosphatase domain, a characteristic feature of allosteric inhibitors that stabilize the inactive state of the enzyme.

TargetIC50 (µM)Notes
SHP2 (1-525)21Allosteric inhibition of the full-length protein.
SHP2 (PTP domain)>100Demonstrates selectivity for the autoinhibited conformation over the isolated catalytic domain.

Data sourced from Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology, 13(3), 647–656.

Experimental Protocols

The determination of the selectivity profile of a phosphatase inhibitor like this compound involves robust biochemical assays. Below is a detailed methodology for a typical in vitro fluorescence-based phosphatase inhibition assay used for determining the IC50 values.

In Vitro Fluorescence-Based Phosphatase Inhibition Assay

This protocol describes the determination of the inhibitory potency of a compound against a protein tyrosine phosphatase (PTP) using a fluorogenic substrate.

Materials:

  • Recombinant human PTP enzymes (e.g., SHP2, SHP1, PTP1B, etc.)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.1% BSA.

  • Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at a stock concentration of 10 mM in DMSO.

  • Test Compound (this compound): Serial dilutions in DMSO.

  • 384-well black, flat-bottom plates.

  • Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm).

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in DMSO. A typical 10-point dose-response curve might start at a high concentration (e.g., 10 mM) and proceed with 3-fold serial dilutions.

    • For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Enzyme Preparation:

    • Thaw the recombinant PTP enzymes on ice.

    • Dilute the enzymes to their final working concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate with a robust signal-to-background ratio within the assay timeframe.

  • Assay Protocol:

    • Add 25 µL of Assay Buffer to all wells of a 384-well plate.

    • Add 0.5 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.

    • Add 12.5 µL of the diluted enzyme solution to the wells. For background control wells, add 12.5 µL of Assay Buffer without the enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Prepare the DiFMUP substrate solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or near the Km for the specific PTP).

    • Initiate the enzymatic reaction by adding 12.5 µL of the DiFMUP solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at 37°C.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate (from wells without enzyme) from all other rates.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

SHP2 in the MAPK Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2, relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation, survival, and differentiation. Allosteric inhibitors like this compound stabilize the inactive, autoinhibited conformation of SHP2, thereby preventing its activation and downstream signaling.

SHP2_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive GF Growth Factor GF->RTK binds SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Grb2_Sos Grb2/SOS SHP2_active->Grb2_Sos activates Ras_GDP Ras-GDP Grb2_Sos->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation promotes This compound This compound This compound->SHP2_inactive stabilizes

Caption: SHP2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of an inhibitor involves a systematic screening against a panel of related enzymes. The workflow ensures a comprehensive assessment of the compound's specificity.

Selectivity_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cluster_result Result Compound_Prep Compound Dilution Series (e.g., this compound) Assay_Plate Dispense Reagents into 384-well Plate: - Buffer - Compound/DMSO - Enzyme Compound_Prep->Assay_Plate Enzyme_Panel Panel of Recombinant Phosphatases (SHP1, PTP1B, etc.) Enzyme_Panel->Assay_Plate Incubation Pre-incubation (15 min, RT) Assay_Plate->Incubation Reaction_Start Add Fluorogenic Substrate (e.g., DiFMUP) Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading (15-30 min, 37°C) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve Fitting) Inhibition_Calc->IC50_Calc Selectivity_Profile Selectivity Profile Table IC50_Calc->Selectivity_Profile

Methodological & Application

Application Notes: In Vitro Experimental Protocols for SHP504, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SHP504 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell cycle, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic development.[1][4] These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on cell viability, target engagement, and enzymatic activity. The methodologies and illustrative data are designed to guide researchers in evaluating the preclinical efficacy of this compound and similar kinase inhibitors.

Mechanism of Action

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[2][4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.[3][5] Activated Akt phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[4][5] this compound is hypothesized to inhibit the kinase activity of PI3K and/or mTOR, thereby blocking downstream signaling, inhibiting cell proliferation, and inducing apoptosis in cancer cells.

Figure 1. Hypothesized mechanism of action for this compound on the PI3K/Akt/mTOR pathway.

Data Presentation: Illustrative Effects of this compound

The following tables summarize representative quantitative data from key in vitro assays. This data is illustrative and serves as a template for presenting results obtained from the protocols below.

Table 1: Cell Viability (IC₅₀) of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) after 72h
MCF-7 Breast Cancer 0.58 ± 0.07
A549 Lung Cancer 1.23 ± 0.15
U87-MG Glioblastoma 0.89 ± 0.11

| PC-3 | Prostate Cancer | 2.54 ± 0.28 |

Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by this compound

This compound Conc. (µM) p-Akt (Ser473) / Total Akt Ratio (Normalized)
0 (Vehicle) 1.00
0.1 0.78 ± 0.09
0.5 0.45 ± 0.06
1.0 0.18 ± 0.04

| 5.0 | 0.05 ± 0.02 |

Experimental Protocols

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Experimental_Workflow start Start: Compound this compound cell_culture 1. Cell Culture (e.g., MCF-7, A549) start->cell_culture viability_assay 2a. Cell Viability Assay (MTT Protocol) cell_culture->viability_assay western_blot 2b. Western Blot Analysis (p-Akt/Akt) cell_culture->western_blot kinase_assay 2c. In Vitro Kinase Assay (PI3K Activity) cell_culture->kinase_assay data_analysis 3. Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis conclusion Conclusion: Characterize this compound Potency & Mechanism data_analysis->conclusion

Figure 2. General workflow for the in vitro characterization of this compound.

Cell Viability (MTT) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Protocol for Phospho-Akt (Ser473)

This protocol is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm target engagement by this compound.[8][9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST).[9][10]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.[8][11]

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[8][9]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with the total Akt antibody as a loading control.[8]

  • Densitometry Analysis: Quantify band intensity and normalize the phospho-Akt signal to the total Akt signal.

In Vitro PI3K Kinase Assay Protocol

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified PI3K isoform (e.g., p110α/p85α).[12] It quantifies the production of ADP, a universal product of kinase reactions.

Materials:

  • Purified recombinant PI3K enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA)

  • PIP2/PS lipid vesicles (substrate)

  • ATP

  • This compound stock solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer.

    • This compound dilution or vehicle (DMSO).

    • Purified PI3K enzyme.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the PIP2/PS substrate.[13] The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to accurately determine the IC₅₀.[14]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[15]

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[15]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

References

Application Notes and Protocols for the Preparation of SHP504 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SHP504 is a notable allosteric inhibitor of the SHP2 phosphatase, a critical component in cellular signaling pathways. For in vitro and cellular-based assays, the accurate preparation of a this compound stock solution is paramount to ensure experimental reproducibility and the integrity of the results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for this compound. This document provides a detailed protocol for the preparation of a this compound stock solution in DMSO, including necessary calculations and best practices for storage and handling.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and the preparation of a 10 mM stock solution are summarized in the table below.

ParameterValueReference
Molecular Formula C₂₃H₁₅ClN₄O₄[1]
Molecular Weight 446.84 g/mol [1]
Solubility in DMSO 10 mM[1]
Appearance Crystalline solid
Storage of Solid -20°C
Storage of Stock Solution -20°C or -80°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weighing this compound:

    • Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube or an amber glass vial. Note: For different desired volumes, adjust the mass of this compound accordingly using the formula below.

  • Calculating the Required Volume of DMSO:

    • The formula to calculate the volume of solvent needed is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For a 10 mM (0.01 M) stock solution with 1 mg (0.001 g) of this compound:

      • Volume (L) = 0.001 g / (446.84 g/mol * 0.01 mol/L) = 0.0002237 L

      • Convert to microliters (µL): 0.0002237 L * 1,000,000 µL/L = 223.7 µL

  • Dissolving this compound:

    • Add 223.7 µL of anhydrous DMSO to the tube containing the 1 mg of this compound.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the DMSO.

    • When using the stock solution, thaw an aliquot at room temperature and gently vortex before making further dilutions in your experimental buffer or media.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation:

SHP504_Stock_Preparation cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso 1 mg vortex Vortex to Dissolve add_dmso->vortex 223.7 µL for 10 mM aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

SHP2 Signaling Pathway Inhibition by this compound:

SHP2_Inhibition cluster_pathway Simplified SHP2 Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway SHP2->Ras This compound This compound This compound->SHP2 Inhibition

Caption: this compound allosterically inhibits SHP2, modulating downstream signaling.

References

Application Notes and Protocols: SHP504 Treatment for KYSE-520 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SHP504, a selective allosteric inhibitor of SHP2 phosphatase, for the treatment of the human esophageal squamous cell carcinoma (ESCC) cell line, KYSE-520. Detailed protocols for in vitro experiments are provided to guide researchers in studying the effects of this compound on KYSE-520 cells.

Introduction to this compound and KYSE-520 Cells

This compound is a distinct, allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) phosphatase.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a promising target for therapeutic intervention.

The KYSE-520 cell line is a moderately differentiated human esophageal squamous cell carcinoma line.[2] It is a valuable in vitro model for studying the biology of ESCC and for the preclinical evaluation of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineReference
IC50 (SHP2) 21 µMN/A[1]

Mechanism of Action

This compound exerts its effects by inhibiting the phosphatase activity of SHP2. In KYSE-520 cells, treatment with this compound has been shown to downregulate the mRNA of DUSP6, a downstream marker of the MAPK pathway. This suggests that this compound's anti-cancer effects in these cells are mediated through the inhibition of the SHP2-dependent MAPK signaling cascade.

Signaling Pathway Diagram

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DUSP6 DUSP6 (mRNA) ERK->DUSP6 Induces Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2 Inhibits

Caption: SHP2-MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

The KYSE-520 cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of KYSE-520 cells.

Materials:

  • KYSE-520 cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count KYSE-520 cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture KYSE-520 Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare_this compound Prepare this compound Dilutions Treat Treat Cells with this compound Prepare_this compound->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read_Absorbance Read Absorbance (570 nm) Dissolve->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for determining the effect of this compound on KYSE-520 cell viability.

Further Research and Applications

The information provided here serves as a starting point for investigating the effects of this compound on KYSE-520 cells. Further experiments could include:

  • Western Blot Analysis: To confirm the downregulation of phosphorylated ERK (p-ERK) and other downstream targets of the MAPK pathway.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if this compound induces apoptosis in KYSE-520 cells.

  • Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.

  • In Vivo Studies: To evaluate the anti-tumor efficacy of this compound in animal models xenografted with KYSE-520 cells.

These detailed notes and protocols should enable researchers to effectively design and execute experiments to further elucidate the therapeutic potential of this compound for esophageal squamous cell carcinoma.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SHP2) domain-containing protein tyrosine phosphatase, encoded by the PTPN11 gene, is a critical signaling node in the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] SHP2 acts downstream of receptor tyrosine kinases (RTKs) and upstream of RAS, playing a pivotal role in activating the ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[2][3] Dysregulation of the SHP2-ERK pathway is a common driver in various human cancers, making SHP2 an attractive therapeutic target.[2][4]

Inhibitors of SHP2, such as SHP099 and RMC-4550, have shown promise in preclinical studies by suppressing RAS-ERK signaling. A common and effective method to evaluate the pharmacodynamic efficacy of these inhibitors is to measure the phosphorylation status of downstream effectors, particularly ERK1/2 (p44/42 MAPK). Western blotting is a widely used technique to detect and quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK, providing a direct readout of SHP2 inhibitor activity.

This document provides a detailed protocol for performing Western blot analysis to assess p-ERK levels in cell lysates after treatment with SHP2 inhibitors.

Signaling Pathway Overview

SHP2 is recruited to activated receptor tyrosine kinases (RTKs) upon ligand binding. It then dephosphorylates specific substrates, which ultimately leads to the activation of RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression, leading to various cellular responses. SHP2 inhibitors block this pathway at an early stage, preventing the downstream phosphorylation and activation of ERK.

SHP2_ERK_Pathway cluster_membrane Plasma Membrane cluster_inhibition Inhibition RTK RTK SHP2 SHP2 RTK->SHP2 Activation RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation nucleus Nucleus pERK->nucleus Translocation transcription Gene Transcription nucleus->transcription SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2

SHP2-ERK Signaling Pathway and Inhibition.

Experimental Protocols

This section details the methodology for cell culture and treatment, lysate preparation, and Western blotting to detect p-ERK and total ERK.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines with known SHP2 dependency (e.g., KRAS G12C mutant lines like NCI-H358 or MIA PaCa-2).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • SHP2 Inhibitors: e.g., SHP099, RMC-4550 (prepare stock solutions in DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (see recipe below) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

  • SDS-PAGE Running Buffer.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

    • Rabbit or Mouse anti-total ERK1/2 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

RIPA Lysis Buffer Recipe
ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 8.050 mM2.5 mL of 1M stock
NaCl150 mM1.5 mL of 5M stock
NP-401% (v/v)0.5 mL
Sodium deoxycholate0.5% (w/v)0.25 g
SDS0.1% (w/v)0.05 g
Distilled Waterto 50 mL

Note: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (SHP2 Inhibitor) cell_lysis Cell Lysis (RIPA Buffer) cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection stripping Stripping detection->stripping reprobing Re-probing (Total ERK) stripping->reprobing quantification Densitometry & Normalization reprobing->quantification

Western Blot Experimental Workflow.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of the SHP2 inhibitor (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).[5]

  • Lysate Preparation:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[5][6]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.

    • Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[5]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.

    • Incubate the membrane in a stripping buffer (e.g., glycine-based buffer, pH 2.2) for 15-30 minutes.[1][2]

    • Wash the membrane extensively with PBS and then TBST.

    • Re-block the membrane and repeat the immunoblotting steps using the anti-total ERK1/2 antibody.

Data Presentation and Analysis

Quantitative analysis should be performed using densitometry software. The intensity of the p-ERK band is normalized to the intensity of the total ERK band for each sample. This ratio is then compared across different treatment conditions to determine the dose-dependent effect of the SHP2 inhibitor.

Representative Quantitative Data

The following table summarizes hypothetical data from an experiment treating a KRAS G12C mutant cell line with the SHP2 inhibitor, RMC-4550, for 1 hour.

RMC-4550 Conc. (nM)p-ERK (Arbitrary Units)Total ERK (Arbitrary Units)p-ERK / Total ERK Ratio% Inhibition of p-ERK
0 (Vehicle)10,00012,0000.830%
18,50011,8000.7213%
105,20012,1000.4348%
502,10011,9000.1878%
10098012,2000.0890%
50045011,7000.0495%

Data is for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for performing a Western blot to assess the inhibitory effect of SHP2 inhibitors on ERK phosphorylation. By following this detailed methodology, researchers can effectively quantify the dose-dependent inhibition of the ERK signaling pathway, which is crucial for the preclinical evaluation of SHP2 inhibitors in drug development. Consistent and reproducible results will aid in determining the potency and efficacy of novel therapeutic compounds targeting the SHP2-ERK axis.

References

Application Notes and Protocols for Cell Proliferation Assays with SHP504 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP504 is a novel, distinct allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, which are fundamental regulators of cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of SHP2. This binding stabilizes an auto-inhibited conformation of the enzyme, preventing its activation and subsequent dephosphorylation of target proteins. By inhibiting SHP2, this compound effectively downregulates the MAPK and PI3K/AKT signaling cascades, leading to a reduction in cell proliferation and survival. A key downstream marker of this compound activity is the downregulation of Dual Specificity Phosphatase 6 (DUSP6) mRNA, a known downstream target of the MAPK pathway[1].

Data Presentation

The following tables present illustrative quantitative data on the anti-proliferative effects of this compound on various cancer cell lines. This data is representative of typical results obtained from cell proliferation assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
KYSE-520Esophageal Squamous Cell Carcinoma15.5
A549Non-Small Cell Lung Cancer22.8
MCF-7Breast Cancer (ER+)35.2
MDA-MB-231Triple-Negative Breast Cancer18.9
PANC-1Pancreatic Cancer25.1

Table 2: Dose-Response of this compound on KYSE-520 Cell Proliferation after 72-hour Treatment

This compound Concentration (µM)Percent Inhibition of Proliferation (%)
0 (Control)0
112.3
535.7
1048.2
2065.4
5088.9
10095.1

Experimental Protocols

Cell Proliferation Assay Using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of adherent cancer cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all readings.

    • Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ]

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds SHP2 SHP2 RTK->SHP2 Recruits & Activates Grb2 Grb2 RTK->Grb2 Recruits PI3K PI3K RTK->PI3K Recruits & Activates Ras Ras SHP2->Ras Dephosphorylates inhibitory sites on scaffolding proteins SHP2->PI3K Promotes activation STAT3 STAT3 SHP2->STAT3 Dephosphorylates SOS SOS Grb2->SOS SOS->Ras Activates Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->SHP2 Allosterically Inhibits Transcription->Proliferation

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: MTT Assay Experimental Workflow.

References

Assessing the Efficacy of SHP2 Inhibitors in KRAS-Mutant Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and conferring resistance to various therapies.[1] For decades, KRAS was considered "undruggable" due to the difficulty in developing direct inhibitors.[2] The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical signaling node downstream of receptor tyrosine kinases (RTKs) and upstream of RAS. SHP2 is essential for the full activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is hyperactivated in KRAS-mutant cancers.[3][4] Consequently, inhibiting SHP2 presents a promising therapeutic strategy to indirectly target KRAS-driven malignancies.

This document provides detailed application notes and protocols for assessing the efficacy of SHP2 inhibitors, using a representative compound, in KRAS-mutant cancer cells. While the specific compound SHP504 is not extensively documented in publicly available literature, the methodologies and expected outcomes are based on studies of well-characterized allosteric SHP2 inhibitors such as SHP099 and TNO155.

Mechanism of Action: SHP2 Inhibition in the KRAS Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction from RTKs to downstream signaling pathways, including the MAPK and PI3K-AKT pathways. In its inactive state, SHP2 is auto-inhibited.[5] Upon RTK activation, SHP2 is recruited to phosphorylated signaling complexes, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of RAS.[4][5] In KRAS-mutant cancers, SHP2 activity is often required to maintain the high levels of RAS-GTP that drive oncogenic signaling.[6]

Allosteric SHP2 inhibitors bind to a pocket that stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[5] This leads to a reduction in ERK phosphorylation and inhibits cell proliferation in sensitive cancer cell lines.[1]

SHP2_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2-SOS RTK->GRB2_SOS Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation KRAS_GDP KRAS-GDP (Inactive) SHP2_active->KRAS_GDP Promotes GDP/GTP Exchange GRB2_SOS->SHP2_inactive Recruits KRAS_GTP KRAS-GTP (Active) (Mutant) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Gene Transcription pERK->Transcription Proliferation Cell Proliferation & Survival This compound SHP2 Inhibitor (e.g., this compound) This compound->SHP2_active Inhibits Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_target Target Engagement CellCulture 1. Cell Line Selection (KRAS-Mutant Panel) TwoD_Assay 2a. 2D Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->TwoD_Assay ThreeD_Assay 2b. 3D Spheroid Formation & Viability Assay CellCulture->ThreeD_Assay CETSA Cellular Thermal Shift Assay (CETSA) CellCulture->CETSA WesternBlot 3. Western Blot Analysis (pERK, Total ERK) TwoD_Assay->WesternBlot ThreeD_Assay->WesternBlot Xenograft 4. Xenograft Model Establishment Treatment 5. SHP2 Inhibitor Treatment Xenograft->Treatment TumorMeasurement 6. Tumor Volume Measurement Treatment->TumorMeasurement PD_Analysis 7. Pharmacodynamic Analysis (Tumor pERK levels) TumorMeasurement->PD_Analysis CETSA->WesternBlot

References

Application Notes and Protocols for SHP504 Cellular Target Engagement Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP504 is an allosteric inhibitor targeting the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4][5] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6]

Confirming that a compound like this compound engages its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug and its target protein in intact cells.[7][8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7][8] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.[7][8]

These application notes provide a detailed protocol for a Cellular Thermal Shift Assay (CETSA) to assess the target engagement of this compound with SHP2.

SHP2 Signaling Pathway

SHP2 is a key signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) to downstream pathways. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of the RAS-MAPK and other signaling cascades that promote cell proliferation, survival, and differentiation.[3][4]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras This compound This compound This compound->SHP2 Allosteric Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: SHP2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and cellular thermal shift data for known SHP2 allosteric inhibitors, which can be used as benchmarks for evaluating this compound. The data is compiled from published studies.[10]

Table 1: In Vitro Biochemical and Thermal Shift Data for SHP2 Inhibitors

CompoundBiochemical IC50 (nM)In Vitro ΔTm (°C) vs. SHP2-WTIn Vitro ΔTm (°C) vs. SHP2-E76K
SHP099704.81.2
RMC-4550307.02.3
Ex-571007.02.3
SHP83625001.90.9

Table 2: Cellular Thermal Shift Data for SHP2 Inhibitors

Compound (Concentration)Cellular ΔTm (°C) vs. SHP2-WTCellular ΔTm (°C) vs. SHP2-E76K
SHP099 (10 µM)3.70
RMC-4550 (10 µM)7.02.3
Ex-57 (10 µM)7.02.3
SHP836 (50 µM)1.90.9

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

The CETSA protocol involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_seeding Seed cells in multi-well plates compound_treatment Treat cells with this compound or vehicle control cell_seeding->compound_treatment heat_treatment Heat cells at a range of temperatures compound_treatment->heat_treatment cell_lysis Lyse cells heat_treatment->cell_lysis centrifugation Separate soluble and precipitated fractions by centrifugation cell_lysis->centrifugation protein_quantification Quantify soluble SHP2 (e.g., Western Blot, ELISA) centrifugation->protein_quantification data_analysis Generate melting curves and determine Tm shift protein_quantification->data_analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol for this compound Target Engagement

This protocol is adapted from established methods for SHP2 inhibitors.[10][11][12]

1. Cell Culture and Treatment:

  • Cell Line: HEK293T cells are commonly used for transient transfection of tagged SHP2.[10] Other cancer cell lines endogenously expressing SHP2 can also be utilized.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM) in cell culture media.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old media from the cells and add the media containing this compound or vehicle.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

2. Heat Treatment:

  • Cell Harvesting: After incubation, detach the cells using a cell scraper (for adherent cells) and resuspend them in PBS.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lysis: Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each PCR tube.

  • Freeze-Thaw Cycles: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Protein Concentration Measurement: Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for SHP2.

    • Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the SHP2 band intensity to the loading control.

    • Plot the normalized intensity of soluble SHP2 as a function of temperature for both vehicle- and this compound-treated samples.

    • The resulting curves are the melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • The difference in Tm between the this compound-treated and vehicle-treated samples (ΔTm) represents the thermal stabilization induced by the compound, confirming target engagement.

Alternative High-Throughput Method: In-Cell Western Assay

For screening purposes, an In-Cell Western (ICW) assay can be adapted to provide a higher throughput alternative to traditional Western blotting for CETSA.[2][10][13] This method quantifies protein levels directly in fixed and permeabilized cells in a multi-well plate format.

Brief Protocol for In-Cell Western CETSA:

  • Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with this compound as described above.

  • Heat Treatment: Place the entire plate in a pre-heated oven or on a thermal cycler with a plate adapter for the heat challenge.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer.

    • Incubate with a primary antibody against SHP2.

    • Incubate with a near-infrared (NIR) fluorescently labeled secondary antibody.

    • A second antibody against a housekeeping protein with a different NIR fluorophore can be used for normalization.

  • Imaging and Analysis:

    • Scan the plate using an NIR imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for SHP2 and the normalization protein in each well.

    • Plot the normalized SHP2 signal against temperature to generate melting curves.

Conclusion

The Cellular Thermal Shift Assay is a robust and reliable method for confirming the direct binding of this compound to its cellular target, SHP2. By providing quantitative data on target engagement, CETSA is an invaluable tool in the preclinical development of SHP2 inhibitors, helping to bridge the gap between in vitro potency and cellular efficacy. The protocols provided herein offer a framework for researchers to implement this assay in their own laboratories.

References

Application Notes and Protocols for Colony Formation Assays with SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of SHP2 inhibitors on cancer cell proliferation and survival using a colony formation assay. This assay is a robust method to determine the long-term effects of novel therapeutic compounds on the clonogenic potential of cancer cells.

Introduction to SHP2 and its Role in Cancer

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1][2] These pathways are crucial for regulating cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, often due to mutations or overexpression, leads to the hyperactivation of these pathways, driving oncogenesis in various cancers.[1][2] Consequently, SHP2 has emerged as a promising therapeutic target for cancer treatment.

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. SHP2 also modulates the JAK/STAT pathway. SHP2 inhibitors block the catalytic activity of SHP2, thereby attenuating these downstream signals.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 Inhibits Colony_Formation_Workflow cluster_prep Preparation cluster_cell_prep Cell Handling cluster_treatment Treatment and Incubation cluster_analysis Analysis prep_base Prepare Base Agar Layer (0.5% - 0.6% Agar) seed Seed Cell-Agar Mixture onto Base Layer prep_base->seed prep_top Prepare Top Agar Layer (0.3% - 0.4% Agarose) resuspend Resuspend Cells in Top Agar Mixture prep_top->resuspend harvest Harvest and Count Cells harvest->resuspend resuspend->seed treat Add SHP2 Inhibitor to Top Agar or Media seed->treat incubate Incubate for 2-4 Weeks treat->incubate stain Stain Colonies (e.g., Crystal Violet) incubate->stain count Count and Analyze Colonies stain->count

References

Troubleshooting & Optimization

Optimizing SHP504 Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of SHP504, an allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a distinct, allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It targets a site different from the active site, locking the enzyme in an inactive conformation. SHP2 is a key signaling protein that positively regulates the Ras-MAPK signaling pathway, which is often hyperactivated in various cancers. By inhibiting SHP2, this compound can downregulate this pathway, affecting cell proliferation and survival.

Q2: What is the reported IC50 for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 21 µM for the SHP2 protein (amino acids 1-525). It is selective over the isolated phosphatase domain of SHP2, with an IC50 greater than 100 µM for the SHP2 PTP domain.[1]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway, in KYSE-520 esophageal squamous carcinoma cells.[1] The optimal concentration and effects in other cell lines should be determined empirically.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: What is the recommended starting concentration range for in vitro experiments?

A5: Based on the reported IC50 of 21 µM, a good starting point for in vitro cell-based assays would be a concentration range of 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect of this compound treatment.

  • Possible Cause: Suboptimal drug concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration for your cell line.

  • Possible Cause: Insufficient incubation time.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect.

  • Possible Cause: Low SHP2 expression or pathway dependence in the chosen cell line.

    • Solution: Verify the expression of SHP2 in your cell line via Western blot. Ensure that the cellular process you are studying is indeed dependent on the SHP2-MAPK pathway.

  • Possible Cause: Degradation of this compound in culture medium.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

Issue 2: Observed cytotoxicity at expected effective concentrations.

  • Possible Cause: Off-target effects of the compound.

    • Solution: Titrate the concentration of this compound to the lowest effective dose. If cytotoxicity persists, consider using a structurally different SHP2 inhibitor as a control to confirm that the observed phenotype is due to SHP2 inhibition.

  • Possible Cause: High sensitivity of the cell line to SHP2 inhibition.

    • Solution: Reduce the incubation time and/or the concentration of this compound. Monitor cell viability using a sensitive assay like the MTT or CellTiter-Glo® assay.

Issue 3: Precipitation of this compound in the cell culture medium.

  • Possible Cause: Poor solubility of this compound at the working concentration.

    • Solution: Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to maintain solubility. Prepare intermediate dilutions in serum-free medium before adding to the final culture volume. Visually inspect the medium for any signs of precipitation after adding the compound.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 (SHP2 1-525) 21 µMN/A (Biochemical Assay)[1]
IC50 (SHP2 PTP domain) >100 µMN/A (Biochemical Assay)[1]
Observed Activity Downregulation of DUSP6 mRNAKYSE-520[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Replace the existing medium with the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the determined incubation time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the relative change in ERK phosphorylation upon this compound treatment.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors This compound This compound This compound->SHP2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Western_Blot A 1. Cell Seeding (6-well plate) B 2. This compound Treatment (Dose-response/Time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA/Bradford Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (PVDF/Nitrocellulose) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (ECL Substrate) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blot analysis of MAPK pathway.

Troubleshooting_Logic Start Inconsistent/ No Effect Concentration Optimize Concentration? Start->Concentration Time Optimize Incubation Time? Concentration->Time No Success Problem Resolved Concentration->Success Yes Pathway Confirm SHP2 Pathway Dependence? Time->Pathway No Time->Success Yes Stability Check Compound Stability? Pathway->Stability No Pathway->Success Yes Stability->Success Yes Further_Troubleshooting Further Troubleshooting Needed Stability->Further_Troubleshooting No

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

SHP504 Technical Support Center: Troubleshooting Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor SHP504, achieving optimal solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] It targets a distinct site on the SHP2 protein, leading to the downregulation of downstream signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.[1][2]

Q2: I am observing precipitation of this compound after diluting my stock solution into cell culture media. What could be the cause?

A2: Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue.[3][4] This can be due to several factors, including the final concentration of this compound, the percentage of the organic solvent (like DMSO) in the final solution, the composition of the cell culture medium (e.g., salt concentration, pH), and the presence of proteins (like serum) that can affect solubility.[5][6]

Q3: How can I determine the solubility of this compound in my specific cell culture medium?

A3: A practical approach is to perform a visual solubility test. Prepare serial dilutions of your this compound stock solution in your cell culture medium and visually inspect for any precipitate or cloudiness after a defined incubation period at the desired experimental temperature (e.g., 37°C). It is also recommended to examine the solutions under a microscope for finer precipitates.

Q4: Can the presence of serum in the media affect this compound solubility?

A4: Yes, serum components, particularly proteins like albumin, can either enhance or in some cases hinder the solubility of small molecules.[6] It is advisable to test the solubility of this compound in both serum-free and serum-containing media if your experimental design allows.

Troubleshooting Guide: this compound Precipitation

If you are encountering precipitation of this compound in your cell culture experiments, follow these steps to troubleshoot the issue.

Step 1: Optimizing Stock Solution Preparation

Proper preparation of the initial stock solution is crucial.

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • To aid dissolution, gently warm the solution (e.g., to 37°C) and vortex or sonicate.[4]

    • Visually inspect the solution to ensure the compound is fully dissolved before storage.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Preparing Intermediate and Working Solutions

Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to precipitate. Preparing an intermediate dilution can mitigate this.

  • Protocol for Working Solution:

    • Thaw a single aliquot of the this compound stock solution.

    • Prepare an intermediate dilution of this compound in serum-free cell culture medium or a buffer like PBS.

    • Add the intermediate dilution to your final culture medium (with or without serum) to reach the desired final concentration.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[3]

Step 3: Addressing Persistent Precipitation

If precipitation still occurs, consider the following strategies:

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your assay.

  • pH Adjustment: The solubility of some compounds is pH-dependent.[4][7] While altering the pH of cell culture media can be challenging without affecting cell health, this can be explored in cell-free assays.

  • Use of Solubilizing Agents: For in vitro biochemical assays (not for cell-based assays), non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility.[6]

  • Formulation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4] This is an advanced technique and requires careful validation to ensure the cyclodextrin itself does not affect the experimental outcome.

Data Presentation: this compound Solubility Log

Due to the lack of publicly available quantitative solubility data for this compound, we recommend maintaining a laboratory log to determine its empirical solubility in your specific systems. This will aid in standardizing protocols and ensuring reproducible results.

Solvent/MediumTemperature (°C)Maximum Visual Solubility (mM)Observations (e.g., Clear, Hazy, Precipitate)
100% DMSO25User-determined
PBS (pH 7.4)37User-determined
Serum-Free DMEM37User-determined
DMEM + 10% FBS37User-determined
RPMI-1640 + 10% FBS37User-determined
Other Media37User-determined

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the tube and gently warm it in a 37°C water bath for 5-10 minutes to facilitate dissolution.

    • Visually confirm that all solid material has dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, low-binding tubes and store at -20°C or -80°C.

Protocol 2: General Guideline for a Visual Solubility Assay
  • Materials: this compound stock solution (e.g., 10 mM in DMSO), cell culture medium of interest, sterile microplates or tubes.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, to test a final concentration of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.

    • Ensure the final DMSO concentration is constant across all dilutions and the vehicle control.

    • Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 2 hours, 24 hours).

    • Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.

    • For a more sensitive assessment, transfer a small volume to a microscope slide and check for micro-precipitates.

    • The highest concentration that remains clear is the approximate visual solubility limit in that specific medium.

Visualizations

SHP504_Solubility_Troubleshooting cluster_prep Preparation cluster_troubleshoot Troubleshooting start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock intermediate Prepare Intermediate Dilution in Serum-Free Medium/PBS stock->intermediate working Prepare Final Working Solution in Culture Medium intermediate->working precipitate Precipitation Observed? working->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes success Proceed with Experiment precipitate->success No lower_conc->working solubilizer Consider Solubilizing Agents (for cell-free assays) lower_conc->solubilizer

A troubleshooting workflow for addressing this compound solubility issues.

SHP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras + Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2

The SHP2 signaling pathway and the inhibitory action of this compound.

References

potential off-target effects of SHP504 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SHP504 inhibitor. The information is intended for scientists and drug development professionals to help anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a distinct, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It binds to a site different from the active site, inducing a conformational change that locks the enzyme in an inactive state. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, dephosphorylates specific substrates to promote the activation of the RAS/MAPK signaling pathway. By inhibiting SHP2, this compound is expected to suppress this pathway.

Q2: What are the known on-target effects of this compound in cells?

A2: The primary on-target effect of this compound is the inhibition of the RAS/MAPK signaling pathway. A measurable downstream marker of this inhibition is the downregulation of Dual Specificity Phosphatase 6 (DUSP6) mRNA, which is a transcriptional target of the MAPK pathway.

Q3: Are there any known or potential off-target effects of this compound?

A3: While a comprehensive off-target profile for this compound is not publicly available, recent studies on other allosteric SHP2 inhibitors have revealed a potential off-target effect. These inhibitors have been shown to accumulate in lysosomes and inhibit autophagic flux in an SHP2-independent manner[1][2]. This is a critical consideration when interpreting cellular phenotypes, as autophagy inhibition can have widespread effects on cell viability and metabolism. It is recommended to assess markers of autophagy (e.g., LC3-II accumulation) in your experiments.

Q4: My cells are showing a phenotype that is inconsistent with MAPK pathway inhibition. What could be the cause?

A4: This could be due to the off-target inhibition of autophagy, as mentioned in Q3. Alternatively, SHP2 is known to be involved in other signaling pathways, including the PI3K/AKT and JAK/STAT pathways[3][4]. Depending on the cellular context, inhibition of SHP2 could have varied effects. It is also possible that at higher concentrations, this compound may interact with other proteins. A dose-response experiment is crucial to distinguish on-target from potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Observation Potential Cause Recommended Troubleshooting Steps
Inconsistent IC50 values between experiments. 1. Variability in cell density or passage number. 2. Degradation of the compound. 3. Inconsistent incubation times.1. Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. 3. Standardize the incubation time with the inhibitor across all experiments.
No effect on MAPK signaling (e.g., p-ERK levels) at the expected concentration. 1. Poor cell permeability of this compound in your cell line. 2. High expression of efflux pumps in your cells. 3. The specific RTK that is active in your cells may not signal strongly through SHP2.1. Confirm target engagement in your cellular system using a method like the Cellular Thermal Shift Assay (CETSA). 2. If available, use a cell line with lower expression of common efflux pumps (e.g., P-glycoprotein). 3. Ensure that the MAPK pathway in your cell line is driven by a signaling axis that is sensitive to SHP2 inhibition.
Unexpected cell death or toxicity. 1. Off-target inhibition of autophagy. 2. On-target toxicity in a cell line that is highly dependent on SHP2 signaling. 3. Non-specific toxicity at high concentrations.1. Assess autophagy markers (e.g., Western blot for LC3-II, p62). 2. Perform a rescue experiment by expressing a drug-resistant SHP2 mutant. 3. Conduct a careful dose-response analysis to determine the therapeutic window.
Discrepancy between biochemical and cell-based assay results. 1. The compound may not be cell-permeable. 2. The compound may be metabolized or extruded from the cells.1. Perform a target engagement assay (e.g., CETSA) to confirm the compound is reaching its target in cells. 2. Evaluate the stability of the compound in cell culture media over the course of the experiment.

Quantitative Data Summary

The following table presents a hypothetical selectivity profile for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on published results for this compound.

Target Assay Type IC50 (µM) Selectivity (Fold vs. SHP2)
SHP2 (On-Target) Biochemical 21 -
SHP1Biochemical> 200> 9.5
PTP1BBiochemical> 200> 9.5
ABL1 KinaseBiochemical> 100> 4.7
SRC KinaseBiochemical> 100> 4.7
PDGFRβ KinaseBiochemical> 100> 4.7

Experimental Protocols

Protocol 1: Kinase/Phosphatase Selectivity Profiling (Biochemical Assay)

Objective: To determine the selectivity of this compound against a panel of kinases and phosphatases in a cell-free system.

Materials:

  • Purified recombinant kinases/phosphatases

  • Specific peptide or protein substrates

  • [γ-³³P]ATP for kinase assays

  • Phosphorylated peptide substrate for phosphatase assays

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (specific to each enzyme)

  • 96-well plates

  • Scintillation counter or filter-based detection system

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the kinases/phosphatases and their respective substrates to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add the diluted this compound or DMSO control to the wells of a 96-well plate.

    • Add the enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrate (and [γ-³³P]ATP for kinase assays).

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the specific enzyme (e.g., 30-60 minutes at 30°C).

  • Detection:

    • For Kinase Assays: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the radioactivity using a scintillation counter.

    • For Phosphatase Assays: Stop the reaction and measure the amount of free phosphate generated using a colorimetric or fluorescent method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to and stabilizes SHP2 in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, anti-SHP2 antibody, secondary antibody, ECL substrate)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysates into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (containing the soluble proteins) and determine the protein concentration. Normalize the samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., DUSP6) ERK->Transcription SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits

Caption: On-target effect of this compound on the SHP2-mediated RAS/MAPK signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse ComparePotency Compare Phenotype EC50 to On-Target IC50 DoseResponse->ComparePotency OffTarget Likely Off-Target Effect ComparePotency->OffTarget   Discrepant OnTarget Potentially On-Target ComparePotency->OnTarget   Similar CheckAutophagy Assess Autophagy Markers (LC3-II) OffTarget->CheckAutophagy ValidateTarget Validate with Orthogonal Method (e.g., siRNA) OnTarget->ValidateTarget

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during Western blotting experiments. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve specific problems to achieve optimal results.

Frequently Asked Questions (FAQs)

No Signal or Weak Signal

Q1: I am not seeing any bands or only very faint bands for my target protein. What are the possible causes and solutions?

There are several potential reasons for a weak or absent signal in a Western blot. These can be broadly categorized into issues with the sample, antibody, transfer, or detection steps.

  • Low Target Protein Abundance: The target protein may not be sufficiently expressed in your sample.

    • Solution: Increase the amount of protein loaded onto the gel.[1][2][3][4] Consider enriching your sample for the target protein through immunoprecipitation or cellular fractionation.[1][3] It's also crucial to include a positive control to confirm that the protein is present in the sample type you are using.[1][2][3]

  • Antibody Issues: The primary or secondary antibody may not be performing optimally.

    • Solution: Optimize the antibody concentration by performing a dilution series.[1][5][6] Ensure that the primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary antibody for a primary antibody raised in rabbit).[2] The antibody may have lost activity; you can test its functionality with a dot blot.[1][3] For some antibodies, incubating overnight at 4°C can enhance the signal.[1][7]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[1] Ensure there are no air bubbles between the gel and the membrane.[1] For high molecular weight proteins, a longer transfer time may be necessary, while for low molecular weight proteins, a membrane with a smaller pore size (e.g., 0.22 µm) is recommended to prevent them from passing through.[3]

  • Suboptimal Detection: The detection reagents may be expired or not sensitive enough.

    • Solution: Use fresh detection reagents.[2] Increase the exposure time to the film or digital imager.[3] Ensure that the substrate is sensitive enough for the level of protein you are trying to detect.[7]

High Background

Q2: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?

High background can obscure the specific signal of your target protein. The primary causes are insufficient blocking, improper antibody concentration, and inadequate washing.

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific binding of the antibodies to the membrane.

    • Solution: Ensure you are using an appropriate blocking agent, such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[5][8] The blocking time should be sufficient, typically 1 hour at room temperature or overnight at 4°C.[5]

  • Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and high background.[5][6]

    • Solution: Optimize the concentration of both the primary and secondary antibodies by performing a titration.[5][6] A control blot with only the secondary antibody can help determine if it is contributing to the background.[5]

  • Insufficient Washing: Washing steps are critical for removing unbound antibodies.

    • Solution: Increase the number and duration of your wash steps.[5][9] Using a detergent like Tween-20 in your wash buffer is recommended to reduce non-specific interactions.[5]

Non-Specific Bands

Q3: I am seeing multiple bands in addition to the band for my target protein. What could be causing this?

The presence of non-specific bands can be due to several factors, including the antibody, sample preparation, and protein characteristics.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[9] Ensure the primary antibody has been validated for use in Western blotting.

  • Protein Degradation: If the non-specific bands are at a lower molecular weight than your target, it could be due to protein degradation.

    • Solution: Prepare fresh samples and always include protease inhibitors in your lysis buffer.[1][9]

  • Post-Translational Modifications: Bands at a higher molecular weight could indicate post-translational modifications such as glycosylation or phosphorylation.[10]

    • Solution: Consult protein databases like UniProt to check for known modifications of your target protein.[10] Treating your lysate with appropriate enzymes (e.g., phosphatases) can help confirm this.[11]

  • High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[12]

    • Solution: Reduce the amount of total protein loaded per lane.[13]

Quantitative Data Summary

The following table provides general recommendations for key quantitative parameters in a Western blot protocol. Note that these are starting points, and optimization is often necessary for specific proteins and antibodies.

ParameterRecommended RangeNotes
Total Protein Load 20-50 µg per laneMay need to be increased for low-abundance proteins.
Primary Antibody Dilution 1:500 - 1:2,000Highly dependent on the antibody. Always check the manufacturer's datasheet.
Secondary Antibody Dilution 1:2,000 - 1:20,000Dependent on the antibody and detection system.
Blocking Time 1 hour at room temperature or overnight at 4°CAgitation during blocking is recommended.
Washing Steps 3-5 washes of 5-10 minutes eachUse a buffer containing a detergent like Tween-20.

Detailed Experimental Protocol: Western Blot

This protocol outlines the key steps for performing a standard Western blot experiment.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][14]

    • Sonicate or vortex the lysate to shear DNA and reduce viscosity.[14][15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[14]

  • SDS-PAGE:

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15][16]

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.

    • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped.

    • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with Tween-20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[16]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15][16]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[15][16]

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.[14]

    • Capture the signal using X-ray film or a digital imaging system.

Visualizations

Western_Blot_Troubleshooting Start Western Blot Problem No_Signal No/Weak Signal Start->No_Signal High_Background High Background Start->High_Background Non_Specific_Bands Non-Specific Bands Start->Non_Specific_Bands Sol_NS1 Increase Protein Load No_Signal->Sol_NS1 Sol_NS2 Optimize Antibody Concentration No_Signal->Sol_NS2 Sol_NS3 Check Transfer Efficiency (Ponceau S) No_Signal->Sol_NS3 Sol_NS4 Use Fresh Detection Reagents No_Signal->Sol_NS4 Sol_HB1 Optimize Blocking (Time/Agent) High_Background->Sol_HB1 Sol_HB2 Decrease Antibody Concentration High_Background->Sol_HB2 Sol_HB3 Increase Wash Duration/Frequency High_Background->Sol_HB3 Sol_NSP1 Use Monoclonal Antibody Non_Specific_Bands->Sol_NSP1 Sol_NSP2 Add Protease Inhibitors Non_Specific_Bands->Sol_NSP2 Sol_NSP3 Reduce Protein Load Non_Specific_Bands->Sol_NSP3

Caption: A flowchart for troubleshooting common Western blot issues.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Target_Protein Target Protein (e.g., SHP504) Kinase2->Target_Protein Activates Response Cellular Response Target_Protein->Response Leads to

Caption: A generic signaling pathway illustrating protein activation.

References

SHP2 Inhibitor Acquired Resistance: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to SHP2 inhibitors?

Acquired resistance to allosteric SHP2 inhibitors can arise through two main mechanisms:

  • On-target modifications: These involve genetic or post-translational changes to the SHP2 protein itself that prevent inhibitor binding or maintain the protein in its active conformation. A key example is the phosphorylation of Tyrosine 62 (Tyr-62) on SHP2, which can be induced by feedback-driven activation of receptor tyrosine kinases (RTKs) and prevents the binding of allosteric inhibitors.[1] Activating mutations in the PTPN11 gene, which encodes SHP2, can also destabilize the auto-inhibited conformation that allosteric inhibitors target.[2]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for SHP2. This often involves the reactivation of the RAS-MAPK pathway or activation of parallel pathways like the PI3K-AKT pathway.[3][4][5] For instance, in response to SHP2 inhibition, cells may upregulate various RTKs, leading to the reactivation of downstream signaling.[6][7]

Q2: My cells are showing reduced sensitivity to a SHP2 inhibitor over time. How can I determine the mechanism of resistance?

To investigate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence PTPN11 gene: Check for acquired mutations in the SHP2-encoding gene, PTPN11, which might interfere with inhibitor binding.

  • Assess SHP2 phosphorylation: Use phosphoproteomics or a phospho-specific antibody to determine if SHP2 is phosphorylated on key residues like Tyr-62, which is known to confer resistance.[1]

  • Analyze signaling pathway activation: Perform western blotting or other protein analysis techniques to check for the reactivation of the RAS-ERK pathway (e.g., look at p-ERK levels) or the activation of parallel pathways like PI3K-AKT (e.g., look at p-AKT levels).[8]

  • Perform a CRISPR/Cas9 screen: A genome-wide or targeted CRISPR screen can help identify genes whose loss confers resistance to SHP2 inhibitors.[9][10] This can reveal novel bypass pathways.

Q3: Are there strategies to overcome or prevent acquired resistance to SHP2 inhibitors?

Yes, several strategies are being explored:

  • Combination therapy: Combining SHP2 inhibitors with inhibitors of other signaling pathway components is a promising approach. For example, co-treatment with MEK inhibitors can prevent the adaptive resistance that often arises with MEK inhibitor monotherapy.[6][11][12][13][14] Similarly, combining SHP2 inhibitors with ALK or BRAF inhibitors has shown efficacy in overcoming resistance in relevant cancer models.[7][8]

  • Dual-target inhibitors: Developing single molecules that can inhibit both SHP2 and another key target in a resistance pathway could be a more effective therapeutic strategy.[6]

  • PROTACs: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SHP2 rather than just inhibiting it could be a way to overcome resistance caused by mutations that prevent inhibitor binding.[6][15]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with SHP2 inhibitors.
Potential Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous cell population. Regularly perform cell line authentication.
Inhibitor instability Prepare fresh inhibitor stocks regularly and store them under recommended conditions. Test a range of concentrations to ensure the inhibitor is active.
Assay timing Optimize the duration of the inhibitor treatment. Short-term assays may not capture the development of adaptive resistance. Consider longer-term colony formation assays.
Off-target effects Validate findings using a second SHP2 inhibitor with a different chemical scaffold or by using genetic approaches like shRNA or CRISPR-mediated knockout of PTPN11.[13]
Problem 2: Difficulty generating a SHP2 inhibitor-resistant cell line.
Potential Cause Troubleshooting Step
Inhibitor concentration is too high Start with a concentration around the IC50 and gradually increase the dose as cells adapt. This mimics the clinical development of acquired resistance.
Insufficient treatment duration The development of resistance can be a slow process. Continue treating the cells for several weeks to months.
Cell line is not prone to developing resistance Some cell lines may be less genetically plastic. Try using a different cell line or a model known to be sensitive to SHP2 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature.

Table 1: Efficacy of SHP2 Inhibitor Combinations in Preclinical Models

Cancer Model Inhibitor Combination Effect Reference
KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC)SHP099 (SHP2i) + AZD6244 (MEKi)Synergistic anti-proliferation effect[11]
KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)RMC-4630 (SHP2i) + Cobimetinib (MEKi)Synergistic tumor growth prevention in xenografts[6]
BRAF V600E-driven GliomaSHP2i + BRAF/MEKiIncreased depth and durability of ERK suppression, inhibited growth, and induced cell death[8]
ALK-rearranged NSCLCSHP099 (SHP2i) + Ceritinib (ALKi)Halted the growth of resistant patient-derived cells[7]

Experimental Protocols

Protocol 1: Generation of SHP2 Inhibitor-Resistant Cell Lines
  • Cell Seeding: Plate the parental cancer cell line at a low density in appropriate culture dishes.

  • Initial Treatment: Treat the cells with the SHP2 inhibitor at a concentration equal to the IC50.

  • Monitoring and Media Change: Monitor the cells for growth and change the media containing the fresh inhibitor every 3-4 days.

  • Dose Escalation: Once the cells have resumed proliferation, passage them and increase the inhibitor concentration by 1.5-2 fold.

  • Repeat: Repeat steps 3 and 4 for several months until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).

  • Characterization: Characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation
  • Cell Lysis: Treat parental and resistant cells with the SHP2 inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, SHP2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2i SHP2 Inhibitor SHP2i->SHP2 inhibits

Caption: SHP2's central role in the RAS/ERK signaling pathway.

Resistance_Mechanisms cluster_therapy SHP2 Inhibition cluster_resistance Acquired Resistance Mechanisms cluster_outcome Outcome SHP2i SHP2 Inhibitor SHP2 SHP2 SHP2i->SHP2 blocks OnTarget On-Target Alterations (e.g., PTPN11 mutation, Y62 phosphorylation) SHP2->OnTarget leads to Bypass Bypass Pathway Activation (e.g., RTK upregulation, PI3K/AKT activation) SHP2->Bypass leads to Reactivation Reactivation of RAS-ERK Signaling OnTarget->Reactivation Bypass->Reactivation Resistance Drug Resistance Reactivation->Resistance

Caption: Mechanisms of acquired resistance to SHP2 inhibitors.

Experimental_Workflow Start Parental Cell Line Treatment Long-term treatment with increasing concentrations of SHP2 inhibitor Start->Treatment ResistantLine Resistant Cell Line Treatment->ResistantLine Characterization Characterization of Resistance ResistantLine->Characterization Genomic Genomic Analysis (e.g., PTPN11 sequencing) Characterization->Genomic Proteomic Proteomic Analysis (e.g., Western Blot for p-ERK, p-AKT) Characterization->Proteomic Functional Functional Assays (e.g., Viability, Colony Formation) Characterization->Functional

References

interpreting unexpected results in SHP504 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SHP504, an allosteric SHP2 inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a distinct, allosteric inhibitor of the SHP2 phosphatase. It targets a site different from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the dephosphorylation of its target proteins, thereby modulating downstream signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in DMSO (10 mM).[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.

Q3: What are the expected downstream effects of this compound treatment in cancer cell lines?

A3: As an inhibitor of SHP2, this compound is expected to downregulate signaling pathways that are aberrantly activated by SHP2 in cancer cells. A key downstream effect is the downregulation of the MAPK pathway. For instance, this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway, in KYSE-520 cancer cells.

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, this compound can enhance the pharmacological pathway inhibition when used in combination with other inhibitors. For example, it has been shown to enhance the effects of SHP099, another SHP2 inhibitor that binds to a different allosteric site.

Troubleshooting Guide

Unexpected Result 1: No or low inhibitory effect of this compound on downstream signaling (e.g., p-ERK levels remain high).
Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Poor Drug Solubility Ensure this compound is completely dissolved in DMSO before further dilution in culture media. Precipitates in the media can indicate poor solubility.[2]
Cell Line Insensitivity The signaling pathway in your cell line of choice may not be dependent on SHP2 activity. Confirm the expression and activation status of SHP2 in your cells. Consider using a positive control cell line known to be sensitive to SHP2 inhibition.
Incorrect Timing of Analysis The effect of this compound on downstream signaling is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired inhibitory effect.
High Cell Passage Number High passage numbers can lead to genetic drift and altered signaling pathways.[3][4] Use cells with a low passage number and ensure consistent cell culture practices.
Unexpected Result 2: High cellular toxicity or off-target effects observed.
Potential Cause Recommended Solution
Excessive Drug Concentration High concentrations of this compound may lead to off-target effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold in your cell line.
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is below a non-toxic level (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity.
Contamination Microbial (bacteria, fungi, mycoplasma) contamination can cause unexpected cellular stress and death.[2][4] Regularly test your cell cultures for mycoplasma contamination and practice good aseptic techniques.
Environmental Stress Fluctuations in incubator conditions (temperature, CO2, humidity) can stress cells and increase their sensitivity to drug treatment.[2] Ensure your incubator is properly calibrated and maintained.
Unexpected Result 3: High variability between experimental replicates.
Potential Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell density can lead to variability in drug response.[3] Ensure a single-cell suspension and use a consistent seeding density across all wells and plates.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can lead to "edge effects," causing variability.[5] To minimize this, do not use the outer wells for experimental samples, or fill them with sterile PBS or media.
Inconsistent Drug Addition Ensure consistent and thorough mixing of this compound into the culture media for each well.
Variability in Assay Performance Ensure all assay reagents are properly prepared and that incubation times and temperatures are consistent across all samples.

Experimental Protocols

Western Blot for p-ERK and Total ERK
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK and total ERK overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active conformational change RAS_GTP RAS-GTP SHP2_active->RAS_GTP dephosphorylates inhibitory sites on SOS This compound This compound This compound->SHP2_active inhibits (allosteric) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (e.g., DUSP6) pERK->Transcription

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Drug Verify this compound Concentration & Solubility Start->Check_Drug Check_Cells Assess Cell Health (Viability, Passage #, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Timing, Reagents, Controls) Start->Check_Protocol Optimize_Conc Perform Dose-Response & Time-Course Check_Drug->Optimize_Conc Validate_Cells Use Low Passage Cells & Test for Mycoplasma Check_Cells->Validate_Cells Refine_Protocol Standardize Procedures & Include Proper Controls Check_Protocol->Refine_Protocol Re_evaluate Re-evaluate Results Optimize_Conc->Re_evaluate Validate_Cells->Re_evaluate Refine_Protocol->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected results.

References

SHP504 stability in solution long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SHP504

This technical support center provides guidance on the stability of this compound in solution for long-term storage. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A1: For optimal long-term stability, it is recommended to store this compound solutions at refrigerated temperatures of 2-8°C.[1][2] Some studies on other compounds have shown that storage at -20°C or -80°C can also be effective, particularly for preventing chemical degradation over extended periods. It is crucial to minimize freeze-thaw cycles as this can degrade the molecule. For short-term storage (up to 48 hours), solutions may be kept at room temperature (20-25°C), but this should be validated for your specific experimental conditions.[2]

Q2: What solvents are recommended for dissolving and storing this compound?

A2: The choice of solvent can significantly impact the stability of this compound. While specific data for this compound is not yet available, for many small molecules, solvents such as DMSO, ethanol, or aqueous buffers are commonly used. The stability of a compound can vary greatly with pH.[3] It is advisable to conduct preliminary stability studies in your chosen solvent and buffer system. For aqueous solutions, a pH around 4.5 has been found to be optimal for the stability of some ester prodrugs.[3]

Q3: How can I assess the stability of my this compound solution?

A3: The stability of this compound solutions can be assessed by monitoring changes in its physical and chemical properties over time. A common method is to use High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound and detect the appearance of any degradation products.[2][4] Physical stability can be evaluated through visual inspection for precipitation or color change, and by measuring turbidity.[2]

Q4: What are the potential degradation pathways for this compound in solution?

A4: While the specific degradation pathways for this compound are under investigation, common degradation mechanisms for small molecule drugs in solution include hydrolysis, oxidation, and photolysis.[5][6][7] Hydrolysis can be influenced by pH, while oxidation can be accelerated by the presence of metal ions or exposure to light.[7] Photodegradation can occur if the solution is exposed to UV or visible light.

Q5: Are there any known degradation products of this compound?

A5: Characterization of this compound degradation products is ongoing. In general, forced degradation studies are performed to identify potential degradation products that may form under stress conditions such as acidic, basic, oxidative, and photolytic environments.[5][6] Techniques like LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight) are often used to elucidate the structures of these degradation products.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in the this compound solution upon storage. - Low solubility of this compound in the chosen solvent at the storage temperature.- Change in pH of the solution.- Interaction with container material.- Test different solvents or co-solvent systems to improve solubility.- Ensure the pH of the solution is maintained within the optimal range for this compound solubility and stability.- Use inert container materials such as polypropylene or glass.
Loss of this compound potency or concentration over time. - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to the container surface.- Store solutions at lower temperatures (e.g., 2-8°C or -20°C).[1][2]- Protect the solution from light and oxygen.- Consider using silanized vials to minimize adsorption.
Appearance of new peaks in the HPLC chromatogram. - Formation of degradation products.- Perform forced degradation studies to identify potential degradation products.- Use a stability-indicating HPLC method to separate and quantify this compound and its degradants.- Characterize the structure of the new peaks using techniques like LC-MS.[8]
Discoloration of the this compound solution. - Oxidation or other chemical reactions.- Photodegradation.- Store the solution in amber vials or protect from light.- Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the chemical stability of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with the mobile phase or the storage buffer to the desired concentration.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of this compound and any new peaks that appear over time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution store_conditions Store under various conditions (Temp, Light, pH) prep_solution->store_conditions sampling Sample at specific time points store_conditions->sampling hplc HPLC Analysis sampling->hplc physical Physical Inspection (Color, Precipitate) sampling->physical quantify Quantify this compound & Degradants hplc->quantify physical->quantify kinetics Determine Degradation Kinetics quantify->kinetics shelf_life Estimate Shelf-life kinetics->shelf_life

Caption: Experimental workflow for assessing this compound stability in solution.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base catalysis) This compound->hydrolysis oxidation Oxidation (Presence of O2, metal ions) This compound->oxidation photolysis Photolysis (Exposure to Light) This compound->photolysis product_a Degradation Product A hydrolysis->product_a product_b Degradation Product B oxidation->product_b product_c Degradation Product C photolysis->product_c

Caption: Potential degradation pathways for this compound.

References

dealing with SHP2 inhibitor-induced feedback activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SHP2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on dealing with inhibitor-induced feedback activation.

Frequently Asked Questions (FAQs)

Q1: What is SHP2 inhibitor-induced feedback activation?

A1: SHP2 is a protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways.[1][2] When SHP2 is inhibited, the initial effect is the suppression of these pathways. However, this inhibition can disrupt negative feedback loops, leading to the reactivation of upstream receptor tyrosine kinases (RTKs).[3] This reactivation, in turn, drives the rebound of downstream signaling, such as p-ERK and p-AKT, a phenomenon known as feedback activation.[3][4]

Q2: Why am I observing an increase in cell proliferation after an initial decrease with an SHP2 inhibitor?

A2: This is a common consequence of feedback activation. While the SHP2 inhibitor may initially suppress pro-proliferative signaling, the subsequent rebound of pathways like MAPK and PI3K-AKT can overcome the inhibitory effect, leading to restored or even enhanced cell proliferation.[1][3] This is a form of adaptive resistance to the SHP2 inhibitor.

Q3: Which signaling pathways are most commonly involved in feedback activation?

A3: The most frequently observed feedback activation occurs through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[1][2] SHP2 is a key node in these pathways, and its inhibition can lead to the reactivation of either or both, depending on the cellular context.[1][5]

Q4: Are there specific mutations that can confer resistance to SHP2 inhibitors?

A4: Yes, certain mutations in the PTPN11 gene, which encodes SHP2, can lead to resistance to allosteric SHP2 inhibitors. These mutations can destabilize the auto-inhibited conformation of SHP2, which is the target of these inhibitors.[2] Examples of such mutations include SHP2E76A, SHP2G60V, and SHP2S502P.[2]

Troubleshooting Guides

Issue 1: Rebound in p-ERK or p-AKT levels observed after SHP2 inhibitor treatment.

Logical Flow for Troubleshooting p-ERK/p-AKT Rebound

A Observe p-ERK/p-AKT rebound via Western Blot B Confirm On-Target Effect of SHP2i A->B Is the inhibitor working as expected? C Hypothesize Feedback Activation of Upstream RTKs B->C Yes D Identify Activated RTKs C->D Which RTKs are reactivated? E Validate Role of Activated RTK D->E Is the identified RTK driving the rebound? F Consider Combination Therapy E->F Yes

A flowchart outlining the logical steps to troubleshoot the rebound of p-ERK or p-AKT levels.

Troubleshooting Steps:

  • Confirm the initial inhibition: Perform a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to confirm that the SHP2 inhibitor initially suppresses p-ERK and/or p-AKT levels before the rebound occurs.

  • Titrate the inhibitor concentration: Ensure you are using an appropriate concentration of the SHP2 inhibitor. Perform a dose-response experiment to determine the optimal concentration for sustained pathway inhibition in your cell line.

  • Investigate upstream RTK activation:

    • Use a phospho-RTK array to screen for multiple activated RTKs simultaneously after SHP2 inhibitor treatment.

    • Perform Western blotting for specific phosphorylated RTKs known to be involved in feedback loops in your cancer model (e.g., p-EGFR, p-FGFR, p-IGF1R).

  • Test combination therapies:

    • Based on the identified activated RTK, combine the SHP2 inhibitor with a specific inhibitor for that RTK (e.g., an EGFR inhibitor like osimertinib, or an FGFR inhibitor like erdafitinib).

    • Consider combining the SHP2 inhibitor with a MEK inhibitor (e.g., trametinib) or a PI3K/AKT inhibitor (e.g., alpelisib) to vertically block the reactivated pathway.[1]

Issue 2: Lack of anti-proliferative effect or development of resistance.

Experimental Workflow for Investigating Resistance

A Observe Lack of Anti-Proliferative Effect (Cell Viability Assay) B Assess Target Engagement (CETSA) A->B Is the inhibitor binding to SHP2? C Analyze Downstream Signaling (Western Blot for p-ERK, p-AKT) B->C Yes D Sequence PTPN11 Gene C->D Is downstream signaling suppressed? No E Investigate Bypass Tracks (Phospho-Kinase Array) C->E Yes, but proliferation persists F Develop Combination Strategy D->F Resistance mutation found E->F Bypass pathway identified

A workflow for investigating the lack of an anti-proliferative effect or the development of resistance to SHP2 inhibitors.

Troubleshooting Steps:

  • Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the SHP2 inhibitor is binding to SHP2 in your cells.

  • Assess downstream pathway inhibition: Perform Western blotting for key downstream effectors like p-ERK and p-AKT at an early time point (e.g., 1-4 hours) to confirm that the inhibitor is blocking the pathway before feedback mechanisms are initiated.

  • Sequence the PTPN11 gene: If you suspect intrinsic resistance, sequence the PTPN11 gene in your cells to check for known resistance-conferring mutations.[2]

  • Investigate bypass signaling pathways:

    • Use a phospho-kinase array to identify other signaling pathways that may be activated and compensating for SHP2 inhibition.

    • Common bypass tracks include the activation of parallel RTKs or other signaling nodes that can drive proliferation independently of the SHP2-regulated pathway.

  • Consider alternative therapeutic strategies: If intrinsic resistance or significant bypass signaling is identified, a combination therapy targeting the identified resistance mechanism will likely be necessary.[1]

Data Presentation

Table 1: IC50 Values of Common SHP2 Inhibitors in Various Cancer Cell Lines
SHP2 InhibitorCancer Cell LineCancer TypeIC50 (µM)Reference
NSC-87877HeLaCervical Cancer0.32[2]
SHP099KYSE-520Esophageal Squamous Cell Carcinoma~10[2]
TNO155NCI-H358Non-Small Cell Lung Cancer~0.03
RMC-4630MIA PaCa-2Pancreatic Cancer~0.02
JAB-3068Calu-1Non-Small Cell Lung Cancer~0.05
Compound 13030MCF-7Breast Cancer3.2[3]
Compound 24198MCF-7Breast Cancer1.9[3]
Compound 57774MCF-7Breast Cancer0.8[3]
Table 2: Quantified Feedback Activation in Response to SHP2 Inhibition
Cell LineSHP2 InhibitorTreatment DurationPathway AnalyteFold Change vs. ControlReference
Caco-2SHP099 (20 µM)24 hoursp-AKT~2.5[6]
SW620SHP099 (40 µM)48 hoursp-AKT~3.0[6]
RKOSHP099 (30 µM)24 hoursp-AKT~2.0[6]
MDA-MB-468Trametinib (20 nM)24 hoursp(Y542)SHP2Significant increase[7]
HCC1937Trametinib (20 nM)24 hoursp(Y542)SHP2Significant increase[7]

Experimental Protocols

Western Blotting for SHP2 Signaling Pathway

SHP2 Signaling Pathway

RTK RTK GRB2 GRB2 RTK->GRB2 GAB1 GAB1 RTK->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2 SHP2 SHP2->RAS activates GAB1->SHP2 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation

A simplified diagram of the SHP2 signaling pathway and its role in cell proliferation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended dilutions:

      • p-ERK1/2 (Thr202/Tyr204): 1:1000

      • Total ERK1/2: 1:1000

      • p-AKT (Ser473): 1:1000

      • Total AKT: 1:1000

      • p-SHP2 (Tyr542): 1:1000

      • Total SHP2: 1:1000

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation of SHP2 and GAB1
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes and clear the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with 2-4 µg of anti-GAB1 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the protein complexes by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using antibodies against SHP2 and GAB1.

Co-Immunoprecipitation of SHP2 and PD-1
  • Cell Lysis and Immunoprecipitation:

    • Follow the same procedure as for SHP2 and GAB1 co-immunoprecipitation, using an anti-PD-1 antibody for the pulldown.

  • Western Blot Analysis:

    • Probe the Western blot with antibodies against SHP2 and PD-1 to detect the interaction.[8][9]

Disclaimer

This technical support guide is intended for research purposes only. The information provided is based on publicly available scientific literature and should be adapted to specific experimental conditions. Always consult the manufacturer's protocols for specific reagents and inhibitors.

References

Validation & Comparative

A Head-to-Head Comparison of SHP2 Inhibitors: SHP504 vs. SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric SHP2 inhibitors, SHP504 and SHP099. This document summarizes their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway.[1] Its role in promoting cell survival and proliferation has made it a key target in cancer therapy.[1] SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2 to be discovered.[] Subsequently, a second allosteric inhibitor, this compound, was identified, which binds to a distinct site on the SHP2 protein.[3]

Mechanism of Action: Two Pockets for Allosteric Inhibition

Both SHP099 and this compound are allosteric inhibitors that stabilize SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.[1][3] However, they achieve this by binding to two different allosteric sites.

  • SHP099: This inhibitor binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1] This binding event locks the enzyme in a closed, inactive state.[1]

  • This compound: In contrast, this compound binds to a second, distinct allosteric site.[3] This "latch" site is a cleft at the interface of the N-terminal SH2 and PTP domains.[4]

Remarkably, the binding of SHP099 and this compound is not mutually exclusive; they can simultaneously occupy their respective allosteric sites, leading to enhanced pharmacological inhibition.[3]

Mechanism of Allosteric SHP2 Inhibition cluster_0 SHP2 Protein cluster_1 Allosteric Inhibitors N-SH2 N-SH2 PTP PTP N-SH2->PTP auto-inhibition C-SH2 C-SH2 SHP099 SHP099 SHP099->N-SH2 SHP099->C-SH2 SHP099->PTP Tunnel Site This compound This compound This compound->N-SH2 This compound->PTP Latch Site

Fig. 1: Allosteric inhibition of SHP2 by SHP099 and this compound.

Quantitative Comparison of Inhibitory Potency

The most striking difference between SHP099 and this compound is their biochemical potency. SHP099 is a significantly more potent inhibitor of SHP2 than this compound.

InhibitorTargetIC50Reference(s)
SHP099 SHP20.071 µM (71 nM)[][5]
This compound SHP2 (1-525)21 µM[6]

In Vitro and In Vivo Efficacy

SHP099: A Well-Characterized Inhibitor

Extensive preclinical studies have demonstrated the efficacy of SHP099 in various cancer models.

  • Downstream Signaling: SHP099 effectively suppresses the RAS-ERK signaling pathway, a key downstream effector of SHP2.[1] This is evidenced by a reduction in the phosphorylation of ERK (p-ERK).[7]

  • Cell Proliferation: In receptor-tyrosine-kinase-driven cancer cell lines, SHP099 inhibits cell proliferation.[1] For example, in the EGFR-amplified esophageal squamous cell carcinoma cell line KYSE-520, SHP099 has an anti-proliferation EC50 of 2.5 µM.[3]

  • In Vivo Antitumor Activity: SHP099 has demonstrated efficacy in mouse tumor xenograft models.[5] Oral administration of SHP099 has been shown to reduce tumor growth in models of multiple myeloma and other cancers.[8]

This compound: Primarily Studied in Combination

The available data for this compound is more limited, with a primary focus on its synergistic effects when used in combination with SHP099.

  • Downstream Signaling: this compound has been shown to downregulate the transcription of DUSP6, a downstream marker of the MAPK pathway, in KYSE-520 cells.[3]

  • Enhanced Inhibition with SHP099: The combination of this compound and SHP099 leads to enhanced inhibition of the MAPK pathway in cellular assays.[3] This suggests that dual targeting of the two distinct allosteric sites can be a more effective therapeutic strategy.[4]

Experimental ModelInhibitor(s)Key FindingsReference(s)
KYSE-520 Cells SHP099Inhibition of p-ERK (IC50 ~0.25 µM), anti-proliferative effect (EC50 = 2.5 µM)[3][7]
KYSE-520 Cells This compoundDownregulation of DUSP6 mRNA[3]
KYSE-520 Cells SHP099 + this compoundEnhanced downregulation of DUSP6 mRNA[3]
Multiple Myeloma Xenograft SHP099 (75 mg/kg, oral)Reduced tumor size, growth, and weight[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Phosphatase Activity Assay

This biochemical assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of compounds.

SHP2 Phosphatase Activity Assay Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Incubate SHP2 with inhibitor Incubate SHP2 with inhibitor Add phosphopeptide substrate Add phosphopeptide substrate Incubate SHP2 with inhibitor->Add phosphopeptide substrate 30 min, RT Incubate for dephosphorylation Incubate for dephosphorylation Add phosphopeptide substrate->Incubate for dephosphorylation 30 min, 30°C Add Malachite Green reagent Add Malachite Green reagent Incubate for dephosphorylation->Add Malachite Green reagent Measure absorbance at 620 nm Measure absorbance at 620 nm Add Malachite Green reagent->Measure absorbance at 620 nm after 10 min

Fig. 2: Workflow for a typical SHP2 phosphatase activity assay.

Protocol:

  • Enzyme and Inhibitor Incubation: In a 40 µL assay buffer (25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA), incubate 0.5 µg of GST-SHP2 PTP with various concentrations of the test compound at room temperature for 30 minutes.[9]

  • Substrate Addition: Add a phosphopeptide substrate to a final concentration of 0.2 mM.[9]

  • Enzymatic Reaction: Incubate the mixture at 30°C for 30 minutes to allow for dephosphorylation.[9]

  • Detection: Add 50 µL of Malachite Green solution and measure the absorbance at 620 nm after 10 minutes.[9] The amount of free phosphate generated is proportional to SHP2 activity.

ERK Phosphorylation Western Blot Assay

This cell-based assay is used to determine the effect of SHP2 inhibitors on the downstream MAPK signaling pathway.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the SHP2 inhibitor or vehicle control for a specified time.[10]

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.[10]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 to 1:2000 dilution) overnight at 4°C.[10]

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[10]

  • Detection: Visualize the bands using an ECL substrate.[11]

  • Re-probing for Total ERK: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[10]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the SHP2 inhibitor or vehicle control and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of SHP2 inhibitors.

Xenograft Model Workflow Implant tumor cells Implant tumor cells Tumor growth Tumor growth Implant tumor cells->Tumor growth Randomize mice Randomize mice Tumor growth->Randomize mice Palpable tumors Drug administration Drug administration Randomize mice->Drug administration Monitor tumor volume Monitor tumor volume Drug administration->Monitor tumor volume Daily/Weekly Endpoint analysis Endpoint analysis Monitor tumor volume->Endpoint analysis Predefined endpoint

Fig. 3: General workflow for a mouse xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., Balb/c nude mice).[8]

  • Tumor Growth: Allow the tumors to grow until they are palpable.[8]

  • Treatment: Once tumors reach a certain volume (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[13] Administer the SHP2 inhibitor (e.g., SHP099 at 75 mg/kg) or vehicle control orally on a predetermined schedule (e.g., daily).[8]

  • Monitoring: Measure tumor volume with calipers up to three times a week.[13]

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[8]

Conclusion

SHP099 and this compound represent two distinct classes of allosteric SHP2 inhibitors, differentiated by their binding sites and potencies. SHP099 is a highly potent and well-validated inhibitor with demonstrated efficacy in both in vitro and in vivo models. While this compound is significantly less potent on its own, it offers the exciting therapeutic possibility of dual allosteric inhibition in combination with SHP099 for enhanced efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a single agent and in combination therapies. This guide provides a foundational understanding of these two important research compounds for professionals in the field of drug discovery and development.

References

SHP2 Inhibitors: A Comparative Analysis of SHP504 and TNO-155 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of two prominent allosteric inhibitors of the SHP2 phosphatase, SHP504 and TNO-155. This document synthesizes available experimental data to facilitate an objective assessment of their performance and underlying mechanisms.

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Its role in transducing signals from receptor tyrosine kinases (RTKs) makes it a key player in cell growth, differentiation, and survival.[2][3] Dysregulation of SHP2 activity is implicated in various cancers, positioning it as a compelling therapeutic target.[2][3][4] Both this compound and TNO-155 are allosteric inhibitors that target SHP2, offering a promising avenue for anticancer therapies.

Quantitative Efficacy

The following table summarizes the in vitro potency of this compound and TNO-155 based on available data. It is important to note that these values are derived from separate studies and not from a direct head-to-head comparison.

CompoundTargetAssayCell Line(s)IC50Reference
This compound SHP2 (1-525)Biochemical AssayNot Applicable21 µM[5][6]
TNO-155 SHP2Cell Viability AssayVarious OSCC cell lines0.39 µM to 211.1 µM[7]

Note: The IC50 for this compound was determined in a biochemical assay using a truncated form of the SHP2 protein, while the IC50 range for TNO-155 was determined in cell-based viability assays across a panel of 21 oral squamous cell carcinoma (OSCC) cell lines. This inherent difference in experimental setup should be considered when comparing the potency of the two inhibitors.

Signaling Pathway Inhibition

Both this compound and TNO-155 function by inhibiting the SHP2 phosphatase, which in turn downregulates the RAS-MAPK signaling cascade.

TNO-155 has been shown to effectively suppress the phosphorylation of downstream effectors such as ERK and MEK in a dose-dependent manner in sensitive OSCC cell lines.[7] Studies in neuroblastoma cells have also demonstrated that TNO-155 treatment leads to the inactivation of the MAPK pathway, as evidenced by decreased levels of phosphorylated ERK1/2.[8] Furthermore, TNO-155 has been observed to suppress the JAK/STAT pathway by downregulating the phosphorylation of JAK1, STAT1, and STAT3.[7]

This compound has been reported to downregulate the mRNA levels of DUSP6, a downstream marker of the MAPK pathway, in KYSE-520 cancer cells, indicating its ability to modulate this signaling cascade.[5]

Below is a diagram illustrating the canonical SHP2 signaling pathway and the points of inhibition for this compound and TNO-155.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitors This compound TNO-155 Inhibitors->SHP2 Inhibition

Figure 1: Simplified SHP2 signaling pathway and points of inhibition.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the in vitro efficacy of TNO-155 and this compound.

TNO-155: Cell Viability and Apoptosis Assays in OSCC Cell Lines
  • Cell Lines and Culture: A panel of 21 OSCC cell lines was used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of TNO-155. Cell viability was assessed using a standard method (e.g., alamarBlue assay) after a 72-hour incubation period. Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.[7]

  • Apoptosis Assay: Apoptotic cells were detected by flow cytometry using Annexin V and propidium iodide staining after treatment with TNO-155.[7]

  • Colony Formation Assay: The ability of single cells to grow into colonies was assessed after treatment with various concentrations of TNO-155.[7]

  • Western Blot Analysis: To determine the effect of TNO-155 on downstream signaling, cells were treated with the inhibitor for various durations. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against total and phosphorylated forms of proteins in the MAPK and JAK/STAT pathways (e.g., p-ERK, p-MEK, p-JAK1, p-STAT1, p-STAT3).[7]

The workflow for these experiments is outlined in the diagram below.

TNO155_Workflow start Start: OSCC Cell Culture treatment Treat with varying concentrations of TNO-155 start->treatment viability Cell Viability Assay (e.g., alamarBlue) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis colony Colony Formation Assay treatment->colony western Western Blot Analysis (p-ERK, p-MEK, etc.) treatment->western end End: Data Analysis & Interpretation viability->end apoptosis->end colony->end western->end

Figure 2: Experimental workflow for in vitro evaluation of TNO-155.
This compound: Biochemical and Cellular Assays

  • Biochemical Assay: The inhibitory activity of this compound was measured against a truncated version of the SHP2 protein (amino acids 1-525). The IC50 value was determined from the concentration-response curve.[5][6]

  • Cellular Assay (DUSP6 mRNA downregulation): KYSE-520 cancer cells were treated with this compound. The expression level of DUSP6 mRNA, a downstream target of the MAPK pathway, was quantified using a suitable method like quantitative real-time PCR (qRT-PCR) to assess the impact of SHP2 inhibition on downstream gene expression.[5]

Logical Comparison Framework

The following diagram illustrates the logical framework for comparing this compound and TNO-155 based on the available data.

Comparison_Framework cluster_compounds SHP2 Inhibitors cluster_parameters Comparison Parameters cluster_data Data Sources This compound This compound Potency In Vitro Potency (IC50) This compound->Potency Mechanism Mechanism of Action (Allosteric Inhibition) This compound->Mechanism Pathway Downstream Pathway Modulation This compound->Pathway TNO155 TNO-155 TNO155->Potency TNO155->Mechanism TNO155->Pathway SHP504_Data Biochemical Assay Cellular (mRNA) Assay Potency->SHP504_Data TNO155_Data Cell-based Assays (Viability, Apoptosis, WB) Potency->TNO155_Data Pathway->SHP504_Data Pathway->TNO155_Data

References

A Preclinical Showdown: A Comparative Guide to SHP2 Inhibitors SHP504 and RMC-4550

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Allosteric SHP2 Inhibitors in Preclinical Cancer Models for Researchers and Drug Development Professionals.

The non-receptor protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-MAPK pathway. This has led to the development of allosteric inhibitors that stabilize SHP2 in its inactive conformation. This guide provides a detailed comparison of two such inhibitors, SHP504 and RMC-4550, based on available preclinical data. While both molecules target SHP2, they exhibit distinct biochemical profiles and have been characterized to different extents in preclinical settings.

At a Glance: Key Differences

FeatureThis compoundRMC-4550
Binding Site Allosteric Site 2Allosteric
Potency (Biochemical IC50) 21 µM (SHP2 1-525)[1]~0.583 nM - 1.55 nM[2][3]
Preclinical Data Availability LimitedExtensive
In Vivo Efficacy Data Not publicly availableDemonstrated in multiple xenograft models

Mechanism of Action and Signaling Pathway

Both this compound and RMC-4550 are allosteric inhibitors of SHP2, meaning they bind to a site distinct from the active site to lock the enzyme in an auto-inhibited conformation. SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. By inhibiting SHP2, both this compound and RMC-4550 aim to attenuate this signaling pathway, thereby inhibiting cancer cell proliferation and survival.

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_active SHP2 (Active) RTK->SHP2_active Activation GRB2_SOS1 GRB2-SOS1 RAS RAS GRB2_SOS1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion SHP2_inactive SHP2 (Inactive) SHP2_active->GRB2_SOS1 Activation Inhibitor This compound / RMC-4550 Inhibitor->SHP2_active Inhibition

Figure 1: SHP2 Inhibition of the RAS-MAPK Signaling Pathway.

Comparative Preclinical Data

Biochemical and Cellular Potency

A significant difference between the two inhibitors lies in their potency. RMC-4550 demonstrates potent inhibition of SHP2 in the low nanomolar range, whereas this compound has a reported IC50 in the micromolar range, indicating substantially lower potency.

InhibitorAssay TypeTargetIC50Reference
This compound BiochemicalSHP2 (1-525)21 µM[1]
CellularDUSP6 mRNA downregulationNot quantified[1]
RMC-4550 BiochemicalFull-length SHP20.583 nM[2]
BiochemicalFull-length SHP21.55 nM[3]
Cellular (pERK)PC9 cells31 nM
Cellular (pERK)KYSE-520 cells39 nM[3]
In Vitro Efficacy: Cancer Cell Proliferation

While data for this compound is limited to the observation that it downregulates a downstream MAPK pathway marker, RMC-4550 has been shown to inhibit the proliferation of a variety of cancer cell lines.

  • This compound : Downregulates DUSP6 mRNA in KYSE-520 cancer cells, suggesting engagement of the MAPK pathway. When combined with another SHP2 inhibitor, SHP099, it enhances pathway inhibition.[1]

  • RMC-4550 : Has been shown to inhibit the growth of multiple cancer cell lines, including those with mutations in KRAS and other drivers of the RAS/MAPK pathway.[4][5] For instance, in pancreatic ductal adenocarcinoma (PDAC) cell lines, RMC-4550 acts synergistically with ERK inhibitors to inhibit cell proliferation and induce apoptosis.[5]

In Vivo Efficacy: Preclinical Tumor Models

There is a significant disparity in the availability of in vivo data. While no in vivo efficacy data for this compound is publicly available, RMC-4550 has demonstrated anti-tumor activity in various preclinical models.

  • This compound : No in vivo data available in the reviewed sources.

  • RMC-4550 : In a KYSE-520 esophageal cancer xenograft model, RMC-4550 demonstrated dose-dependent tumor growth inhibition.[3] In patient-derived xenograft (PDX) models of non-small-cell lung cancer, RMC-4550 blocked tumor growth and in some cases led to tumor regression.[4] Furthermore, in preclinical models of myeloproliferative neoplasms, RMC-4550 reduced white blood cells, monocytes, and neutrophils.[6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used in the preclinical evaluation of SHP2 inhibitors, based on descriptions from studies involving RMC-4550.

In Vitro Cell Proliferation Assay

This assay is used to determine the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : Cells are treated with a range of concentrations of the SHP2 inhibitor (e.g., this compound or RMC-4550) or vehicle control.

  • Incubation : Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against inhibitor concentration.

Western Blotting for Phospho-ERK

This method is used to assess the inhibitor's effect on the MAPK signaling pathway.

  • Cell Treatment : Cells are treated with the inhibitor or vehicle for a specified time.

  • Cell Lysis : Cells are lysed to extract total protein.

  • Protein Quantification : Protein concentration is determined using a BCA assay.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Proteins are transferred to a PVDF membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation : Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into treatment and control groups. The treatment group receives the SHP2 inhibitor (e.g., RMC-4550) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Assays (Proliferation, p-ERK) Biochemical->Cellular Xenograft Tumor Xenograft Model (Efficacy) Cellular->Xenograft PDX PDX Model (Translational Relevance) Xenograft->PDX PK_PD Pharmacokinetics & Pharmacodynamics PDX->PK_PD Toxicity Toxicology Assessment PK_PD->Toxicity

Figure 2: General Preclinical Evaluation Workflow for SHP2 Inhibitors.

Summary and Conclusion

Based on the currently available preclinical data, RMC-4550 is a significantly more potent and extensively characterized SHP2 inhibitor than this compound. RMC-4550 has demonstrated robust anti-tumor activity both in vitro and in vivo across a range of cancer models. In contrast, the data for this compound is limited, highlighting its lower potency and a less developed preclinical profile.

For researchers and drug development professionals, RMC-4550 represents a well-validated tool for studying the therapeutic potential of SHP2 inhibition and serves as a benchmark for the development of new SHP2 inhibitors. While this compound's distinct binding to allosteric site 2 may offer a different pharmacological profile, further extensive preclinical studies are required to establish its therapeutic potential and to allow for a more direct and comprehensive comparison with molecules like RMC-4550. The significant difference in potency suggests that RMC-4550 is, at present, a more promising candidate for clinical development.

References

Validating On-Target SHP2 Activity of SHP099 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the on-target activity of SHP099, a potent and selective allosteric inhibitor of the SHP2 phosphatase. Experimental data and detailed protocols are presented to support the comparison with other alternatives.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of the RAS-ERK signaling pathway, playing a key role in cell growth and differentiation.[1] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders.[1][] SHP099 is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2 that stabilizes the enzyme in an inactive, auto-inhibited conformation.[1][] This guide will delve into the methods used to confirm that the cellular effects of SHP099 are indeed due to its direct interaction with SHP2.

Comparison of SHP2 Inhibitors

A landscape of SHP2 inhibitors has emerged, primarily focusing on allosteric inhibition. Below is a comparison of SHP099 with other notable SHP2 inhibitors.

CompoundIC50Mechanism of ActionKey Features
SHP099 0.071 µM[1][]Allosteric inhibitor; stabilizes the auto-inhibited conformation by binding to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[1]Orally bioavailable; potent and selective.[1][]
TNO155 0.011 µM[]Allosteric inhibitor.[]High selectivity for SHP2.[] Currently in clinical trials.
RMC-4630 Not specifiedAllosteric inhibitor.[]Being studied in combination with other inhibitors.[]
IACS-13909 15.7 nM[]Allosteric inhibitor; suppresses signaling through the MAPK pathway.[]Specific to SHP2 with no inhibitory effect on SHP1.[]

Validating On-Target Activity in Cells

Several experimental approaches can be employed to validate that SHP099 engages with SHP2 in a cellular context and that its downstream effects are a direct consequence of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells.[3][4] The principle lies in the thermal stabilization of the target protein upon ligand binding.

CETSA_Workflow A Treat cells with SHP099 or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify soluble SHP2 (e.g., Western Blot, ELISA) D->E F Plot SHP2 levels vs. temperature E->F G Compare melting curves (SHP099 vs. vehicle) F->G

CETSA experimental workflow.

Treatment with SHP099 is expected to increase the thermal stability of SHP2, resulting in a rightward shift of the melting curve compared to the vehicle-treated control. This shift indicates direct engagement of SHP099 with SHP2 inside the cell. Studies have demonstrated that SHP099 can penetrate the cell and bind to SHP2, leading to its stabilization.[4]

Western Blot Analysis of Downstream Signaling

SHP2 is a key upstream regulator of the RAS-ERK pathway.[1] Inhibition of SHP2 by SHP099 should lead to a decrease in the phosphorylation of downstream effectors like ERK.

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK SHP2->Ras activates SHP099 SHP099 SHP099->SHP2 inhibits

Simplified SHP2-mediated RAS-ERK signaling pathway.
  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with RTK activation) and allow them to adhere. Starve the cells and then treat with different concentrations of SHP099 or a vehicle control for a specified time. Stimulate the cells with a growth factor (e.g., EGF) to activate the pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against total SHP2, phosphorylated ERK (p-ERK), and total ERK.

  • Quantification: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

A dose-dependent decrease in the p-ERK/total ERK ratio in SHP099-treated cells compared to the vehicle control would indicate successful on-target inhibition of the SHP2-mediated signaling pathway.

Rescue Experiments with a Drug-Resistant Mutant

To further confirm that the observed cellular phenotype is due to SHP2 inhibition, a rescue experiment can be performed using a SHP2 mutant that is resistant to SHP099. For instance, certain mutations in the allosteric binding pocket of SHP2 can confer resistance to SHP099.

Rescue_Experiment cluster_wt Wild-type SHP2 cluster_mutant SHP099-Resistant SHP2 Mutant wt_shp2 Cells with WT SHP2 treat_shp099_wt Treat with SHP099 wt_shp2->treat_shp099_wt phenotype_wt Phenotype observed (e.g., decreased proliferation) treat_shp099_wt->phenotype_wt mutant_shp2 Cells with resistant SHP2 treat_shp099_mutant Treat with SHP099 mutant_shp2->treat_shp099_mutant phenotype_mutant Phenotype rescued (e.g., normal proliferation) treat_shp099_mutant->phenotype_mutant

Logic of a rescue experiment.
  • Generate Stable Cell Lines: Create stable cell lines expressing either wild-type SHP2 or a SHP099-resistant SHP2 mutant.

  • Treat with SHP099: Treat both cell lines with SHP099.

  • Assess Phenotype: Measure a relevant cellular phenotype, such as cell proliferation or migration.

If the effects of SHP099 are on-target, the cells expressing the resistant SHP2 mutant should not exhibit the same phenotypic changes as the cells with wild-type SHP2 when treated with the inhibitor.

Conclusion

Validating the on-target activity of SHP099 in a cellular context is crucial for the accurate interpretation of its biological effects. A combination of biophysical methods like CETSA to confirm direct binding, biochemical analysis of downstream signaling pathways, and genetic rescue experiments provides a robust framework for confirming on-target engagement and elucidating the mechanism of action of this promising therapeutic agent. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

SHP2 Inhibitor SHP504: A Comparative Analysis of Off-Target Kinase Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative analysis of the off-target kinase profile of the SHP2 inhibitor, SHP504, against other known SHP2 inhibitors. Due to the limited publicly available kinase screening data for this compound, this guide focuses on a qualitative comparison and presents available quantitative data for alternative SHP2 inhibitors, TNO155 and RMC-4630, to offer a valuable reference for researchers in the field.

While SHP2 is a well-validated target in oncology and other diseases, the development of highly selective inhibitors is crucial to minimize off-target effects and potential toxicities. This comparison aims to shed light on the kinase selectivity of various SHP2 inhibitors, providing a valuable resource for target validation, lead optimization, and clinical candidate selection.

Comparative Kinase Selectivity of SHP2 Inhibitors

Comprehensive off-target kinase panel screening is a critical step in the preclinical development of any kinase inhibitor. This process involves testing the compound against a large panel of kinases to identify any unintended interactions. While detailed, head-to-head kinase panel data for this compound against a broad range of kinases is not publicly available, we can draw comparisons based on information disclosed for other well-characterized SHP2 inhibitors.

InhibitorOn-Target Potency (SHP2 IC50)Off-Target Kinase Profile SummaryPublicly Available Quantitative Data
This compound Not Publicly AvailableInformation on off-target kinase screening is not publicly available.None
TNO155 11 nM[1]High selectivity for SHP2. Off-target effects were observed at significantly higher concentrations for a limited number of non-kinase targets (Cav1.2, VMAT, and SST3)[1].A comprehensive kinase panel screening revealed that at a concentration of 1 µM, TNO155 showed minimal off-target activity. The vast majority of the 468 kinases tested exhibited less than 10% inhibition. A small number of kinases showed inhibition between 10-50%, with very few exceeding 50% inhibition. (Data extracted from the supplementary information of "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer," Journal of Medicinal Chemistry, 2020).
RMC-4630 Not Publicly AvailableReported to be highly selective for SHP2, with over 3,000-fold selectivity against a panel of over 450 kinases[2].While the high selectivity is stated in official documents, the detailed kinase panel data with specific inhibition values for each kinase is not publicly available in the reviewed sources.
SHP099 71 nMStated to have high selectivity for SHP2 over its closest homolog, SHP1. A screening against a panel of 66 kinases showed no significant off-target activity[3].The detailed kinase panel data with specific inhibition values for the 66 kinases is not provided in the primary publication.

Note: The table above summarizes the publicly available information. The absence of quantitative data for this compound and the limited data for other inhibitors highlight the need for more transparent and accessible off-target screening results in the scientific literature.

Experimental Protocols

A standardized methodology for off-target kinase panel screening is crucial for the accurate comparison of different inhibitors. While specific protocols for each compound are often proprietary, a general experimental workflow is described below.

General Protocol for In Vitro Kinase Panel Screening

Biochemical kinase assays are the gold standard for determining the inhibitory activity of a compound against a panel of purified kinases. These assays typically measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase.

Key Steps:

  • Compound Preparation: The test compound (e.g., this compound or other SHP2 inhibitors) is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (often at or near the Km concentration for each kinase), and the test compound in a suitable reaction buffer.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Utilize ³²P or ³³P-labeled ATP and measure the incorporation of radioactivity into the substrate.

    • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in a control reaction (without the inhibitor). The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is then calculated.

The following diagram illustrates a typical workflow for an in vitro kinase panel screening experiment.

G Experimental Workflow: In Vitro Kinase Panel Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Dilution Serial Dilution Compound->Dilution Incubation Kinase Reaction (Incubation) Dilution->Incubation KinasePanel Kinase Panel (Purified Kinases) KinasePanel->Incubation Substrates Substrates & ATP Substrates->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

A typical workflow for in vitro kinase panel screening.

SHP2 Signaling Pathway

SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway. Its activation is a key step in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors. Understanding this pathway is essential for contextualizing the importance of SHP2 inhibition and the potential consequences of off-target effects.

Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates on tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins like Grb2, which in turn recruits SHP2. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation, survival, and differentiation.

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway.

G SHP2 in the RAS-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 Grb2->SHP2 recruits SOS SOS SHP2->SOS activates RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor SHP2 Inhibitor (e.g., this compound) Inhibitor->SHP2

SHP2's central role in the RAS-MAPK signaling cascade.

Conclusion

The development of selective SHP2 inhibitors holds significant promise for the treatment of various diseases. While direct, comprehensive off-target kinase screening data for this compound is not currently in the public domain, a comparative analysis with other SHP2 inhibitors like TNO155 and RMC-4630 provides valuable insights. The available data suggests that highly selective SHP2 inhibitors can be developed. For a complete and objective comparison, the public disclosure of comprehensive kinase panel screening data for all investigational compounds, including this compound, is highly encouraged. This transparency is vital for the scientific community to fully assess the therapeutic potential and potential risks of these promising new agents.

References

Comparative Guide to Combination Therapies in EGFR-Mutant Non-Small Cell Lung Cancer: Focus on Osimertinib plus MET Inhibitor Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC).[1] Osimertinib, a third-generation EGFR TKI, is a standard first-line therapy, effectively targeting both primary EGFR-sensitizing mutations and the T790M resistance mutation.[1] However, acquired resistance to osimertinib is inevitable, presenting a major clinical challenge.[2] This guide provides a comparative analysis of a leading strategy to overcome this resistance: the combination of osimertinib with a MET inhibitor. This approach will be compared with other therapeutic alternatives, supported by preclinical and clinical data.

The Challenge of Acquired Resistance to Osimertinib

Resistance to osimertinib arises from a variety of molecular mechanisms, which can be broadly categorized as EGFR-dependent or EGFR-independent.[2] A prominent EGFR-independent mechanism is the amplification of the MET proto-oncogene, which occurs in approximately 15-30% of patients who develop resistance to osimertinib.[1][3] MET amplification leads to the activation of alternative signaling pathways, bypassing the EGFR blockade by osimertinib and promoting tumor cell survival and proliferation.[2][4]

dot

EGFR_MET_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET GAB1 GAB1 MET->GAB1 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GAB1->PI3K Bypass Activation Osimertinib Osimertinib Osimertinib->EGFR Inhibits MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibits MET_Amplification MET Amplification (Resistance) MET_Amplification->MET

Figure 1: EGFR signaling pathway and MET amplification resistance.

Combination Strategy: Osimertinib plus a MET Inhibitor

To counteract MET-driven resistance, a logical therapeutic approach is the combination of osimertinib with a selective MET TKI. This dual blockade aims to simultaneously inhibit the primary oncogenic driver (EGFR) and the resistance pathway (MET), thereby restoring therapeutic efficacy. Several MET inhibitors, including savolitinib, capmatinib, and tepotinib, have been evaluated in combination with osimertinib.[5][6][7]

dot

MOA_Diagram cluster_problem Resistance Scenario cluster_solution Combination Therapy Solution Osimertinib Osimertinib Monotherapy EGFR_mut EGFR-Mutant NSCLC Cell Osimertinib->EGFR_mut Blocks EGFR MET_amp MET Amplification EGFR_mut->MET_amp Leads to Bypass Bypass Signaling (PI3K/AKT) MET_amp->Bypass Activates Progression Tumor Progression Bypass->Progression Osimertinib_combo Osimertinib EGFR_mut_2 EGFR-Mutant NSCLC Cell Osimertinib_combo->EGFR_mut_2 Blocks EGFR MET_Inhibitor MET Inhibitor MET_amp_2 MET Amplification MET_Inhibitor->MET_amp_2 Blocks MET EGFR_mut_2->MET_amp_2 Bypass_2 Bypass Signaling (PI3K/AKT) MET_amp_2->Bypass_2 Apoptosis Tumor Regression (Apoptosis) Bypass_2->Apoptosis Inhibition Leads to

Figure 2: Mechanism of action for Osimertinib + MET inhibitor therapy.

Preclinical Evidence

The rationale for combining EGFR and MET inhibitors is supported by extensive preclinical research utilizing various models.

Experimental Protocols: Preclinical Models
  • In Vitro Cell Line Studies:

    • Cell Lines: EGFR-mutant NSCLC cell lines (e.g., HCC827) are commonly used.[8] Resistance is often modeled by exposing these cells to increasing concentrations of an EGFR TKI over time to select for resistant clones, or by inducing MET amplification.[8]

    • Assays: Key assays include:

      • Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the effect of single-agent and combination treatments on cell growth and survival.

      • Western Blotting: To analyze the phosphorylation status of EGFR, MET, and downstream signaling proteins like AKT and ERK, confirming pathway inhibition.[9]

      • Colony Formation Assays: To assess the long-term ability of cells to proliferate and form colonies after treatment.[10]

      • Fluorescence In Situ Hybridization (FISH): To confirm MET gene amplification in resistant cell lines.[8]

  • In Vivo Patient-Derived Xenograft (PDX) Models:

    • Model Establishment: Tumor fragments from patients with EGFR-mutant NSCLC who have developed resistance to osimertinib are surgically implanted into immunodeficient mice (e.g., SCID or NOD mice).[11] These models are valuable as they retain the histological and genetic characteristics of the original tumor.[11][12]

    • Study Design: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, osimertinib alone, MET inhibitor alone, combination). Tumor volume is measured regularly to assess treatment efficacy.[11]

    • Endpoint Analysis: At the end of the study, tumors are excised for histological analysis and molecular profiling (e.g., Western blot, sequencing) to confirm target engagement and investigate mechanisms of response or resistance.[9][11]

Summary of Preclinical Findings

Preclinical studies consistently demonstrate that in EGFR-mutant NSCLC models with MET amplification, the combination of osimertinib and a MET inhibitor leads to synergistic anti-tumor activity, effectively overcoming resistance where either agent alone is insufficient.[9]

Clinical Performance and Comparison

Multiple clinical trials have evaluated the combination of osimertinib with various MET inhibitors in patients with EGFR-mutant NSCLC who have progressed on prior EGFR TKI therapy due to MET amplification.

Experimental Protocols: Clinical Trials
  • Study Design: Most are single-arm Phase Ib/II studies designed to evaluate the safety and efficacy of the combination.[13][14] Key trials include TATTON (Osimertinib + Savolitinib), SAVANNAH (Osimertinib + Savolitinib), and INSIGHT 2 (Osimertinib + Tepotinib).[7][13][15]

  • Patient Population: Patients typically have a confirmed diagnosis of advanced/metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC and must have documented disease progression on a prior EGFR TKI (often first-line osimertinib).[13][14] A crucial inclusion criterion is centrally confirmed MET amplification or high MET overexpression, usually determined by FISH or immunohistochemistry (IHC) on a tumor biopsy.[13][14]

  • Treatment Regimen: Patients receive a standard dose of osimertinib (e.g., 80 mg once daily) combined with a dose of the MET inhibitor (e.g., savolitinib 300 mg twice daily or tepotinib 500 mg once daily).[3][5]

  • Primary Endpoints: The primary endpoint is typically the Objective Response Rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[14]

  • Secondary Endpoints: These often include Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[14]

dot

Workflow_Diagram cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Studies (Cell Lines) invivo In Vivo Studies (PDX Models) invitro->invivo Confirm Synergy phase1 Phase I Trial (Safety & Dosing) invivo->phase1 Transition to Clinic phase2 Phase II Trial (Efficacy Signal) phase1->phase2 Establish RP2D* phase3 Phase III Trial (Pivotal/Confirmatory) phase2->phase3 Demonstrate Efficacy approval Regulatory Approval phase3->approval Confirm Benefit vs. SoC**

Figure 3: Typical drug development workflow for combination therapies.

Efficacy Data: Osimertinib + MET Inhibitor vs. Alternatives

The following tables summarize clinical trial data for osimertinib plus a MET inhibitor compared to other treatment options for patients with EGFR-mutant NSCLC who have progressed on prior therapies.

Table 1: Efficacy of Osimertinib + MET Inhibitor in MET-Amplified NSCLC (Post-Osimertinib)

Combination TherapyTrialPatient PopulationORR (%)Median DoR (months)Median PFS (months)
Osimertinib + Savolitinib SAVANNAH (Phase II)[5][13]EGFRm, MET+, Post 1L Osi56%7.17.4
Osimertinib + Tepotinib INSIGHT 2 (Phase II)[7][16]EGFRm, MET+, Post 1L Osi50%8.55.6
Osimertinib + Capmatinib Case Reports/Small Series[17][18]EGFRm, MET+, Post Osi---

Data from different trials are not directly comparable due to variations in patient populations and MET-positivity criteria.

Table 2: Comparison with Other Post-Osimertinib Treatment Strategies

Treatment StrategyTrial / Study TypePatient PopulationORR (%)Median PFS (months)Median OS (months)
Platinum-based Chemotherapy Systematic Review[19]Post-EGFR TKI~34%4.3 - 5.4~17.7
Osimertinib + Savolitinib SACHI (Phase III)[19][20]Post 1st/2nd Gen TKI, MET+58%8.222.9
Amivantamab + Lazertinib CHRYSALIS (Phase I)[5]Post-Osimertinib36%4.9-
Patritumab Deruxtecan (HER3-ADC) Phase II[13]Post-EGFR TKI39%--

ORR: Objective Response Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; ADC: Antibody-Drug Conjugate.

Safety and Tolerability

The combination of osimertinib and a MET inhibitor generally has a manageable safety profile.[21] Common treatment-related adverse events (TRAEs) include peripheral edema, nausea, diarrhea, and fatigue.[21][22] Most adverse events are grade 1 or 2, with a lower incidence of grade ≥3 events.[22] Careful patient monitoring and dose adjustments can help manage toxicities.[21][22]

Conclusion

For patients with EGFR-mutant NSCLC who develop acquired resistance to osimertinib via MET amplification, the combination of osimertinib with a selective MET inhibitor represents a promising, chemotherapy-free targeted treatment strategy.[13] Clinical data from trials like SAVANNAH and INSIGHT 2 demonstrate clinically meaningful and durable responses with this approach.[5][7]

When compared to standard second-line chemotherapy, the osimertinib + MET inhibitor combination offers superior response rates and progression-free survival in the MET-amplified population.[19][20] It stands as a key example of a biomarker-driven approach to overcoming targeted therapy resistance. Further research from ongoing Phase III trials, such as SAFFRON, will be crucial to solidify the role of this combination as a new standard of care for this specific patient subgroup.[19]

References

A Head-to-Head Battle: SHP504 Versus Genetic Knockdown for SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in the RAS-MAPK signaling pathway, a cascade frequently hyperactivated in various malignancies. Consequently, inhibiting SHP2 has become a promising therapeutic strategy. Researchers primarily employ two distinct approaches to interrogate and block SHP2 function: pharmacological inhibition, exemplified by molecules like SHP504, and genetic knockdown using techniques such as siRNA or shRNA. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate strategy for their preclinical studies.

At a Glance: this compound vs. SHP2 Genetic Knockdown

FeatureThis compound (Chemical Inhibition)SHP2 Genetic Knockdown (siRNA/shRNA)
Mechanism of Action Allosteric inhibition, stabilizing SHP2 in an inactive conformation.[1]Post-transcriptional gene silencing, leading to reduced SHP2 protein expression.
Speed of Onset Rapid, typically within hours of administration.Slower, requiring time for siRNA/shRNA processing and protein turnover (typically 24-72 hours).
Reversibility Reversible upon compound washout.Effectively irreversible for the duration of the experiment, though transient for siRNA.
Specificity Potential for off-target effects, though allosteric inhibitors are generally highly selective.Highly specific to the SHP2 mRNA sequence, minimizing off-target protein effects.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition."On/off" effect, though knockdown efficiency can be modulated to some extent.
In Vivo Application Orally bioavailable formulations can be used for in vivo studies.In vivo delivery of siRNA/shRNA can be challenging, often requiring specialized delivery vehicles.

Delving Deeper: The Impact on Cellular Signaling and Viability

Both pharmacological inhibition and genetic knockdown of SHP2 are anticipated to suppress the RAS-MAPK signaling pathway, leading to a reduction in the phosphorylation of downstream effectors like MEK and ERK, and ultimately impacting cancer cell proliferation and survival.

Impact on MAPK Signaling: p-ERK Levels

Table 1: Representative Effect of SHP2 Inhibition on p-ERK Levels

TreatmentCell LineMethod of AnalysisObserved Effect on p-ERKReference
SHP099 (10 µM)MDA-MB-468Western BlotGreatly attenuated EGF-induced p-ERK increase[2]
SHP2 siRNAH1666Western BlotReduced p-ERK levels[4]
RMC-4550 (SHP2 inhibitor)NCI-H358Western BlotInhibition of p-ERK levels[5]

Note: This table presents data from different studies and is for illustrative purposes. Direct comparison of the magnitude of effect is not possible without side-by-side experiments.

Downregulation of DUSP6

Dual-specificity phosphatase 6 (DUSP6) is a downstream target of the MAPK pathway and serves as a pharmacodynamic marker for its inhibition. Treatment of KYSE-520 esophageal cancer cells with this compound has been shown to downregulate DUSP6 mRNA. This indicates that pharmacological inhibition of SHP2 effectively dampens the transcriptional output of the MAPK pathway.

Effects on Cancer Cell Viability

The ultimate goal of SHP2 inhibition in oncology is to curtail cancer cell growth. Both this compound and genetic knockdown of SHP2 have been demonstrated to reduce cell viability and proliferation in various cancer cell lines. The effect of SHP2 inhibitors is often more pronounced in 3D cell culture models compared to traditional 2D cultures.[6][7]

Table 2: Representative Effect of SHP2 Inhibition on Cell Viability

TreatmentCell LineAssayObserved EffectReference
RMC-4550 (SHP2 inhibitor)KRAS-mutant cancer cell lines3D Cell Proliferation AssaySensitivity in cell lines with KRAS G12 mutations[5]
SHP2 siRNAST8814 (MPNST)CCK-8 AssayReduced cell viability[3]
SHP099NF1-MPNST primary culturesCell Titer GloSubstantial in vitro cell growth arrest[8]

Note: This table presents data from different studies and is for illustrative purposes. IC50 values are highly dependent on the cell line and assay conditions.

Visualizing the Concepts

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for comparing a chemical inhibitor with genetic knockdown.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., DUSP6) ERK->Transcription SHP2 SHP2 SHP2->RAS Promotes activation This compound This compound This compound->SHP2 Inhibits siRNA SHP2 siRNA siRNA->SHP2 Knocks down expression

SHP2 signaling pathway and points of intervention.

Experimental_Workflow cluster_treatments Treatments cluster_assays Assays (24-72h post-treatment) cluster_analysis Data Analysis start Cancer Cell Line (e.g., KYSE-520) control Vehicle Control (DMSO) start->control This compound This compound Treatment (Dose-response) start->this compound sirna_control Control siRNA start->sirna_control sirna_shp2 SHP2 siRNA start->sirna_shp2 viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) control->viability western Western Blot (p-ERK, total ERK, SHP2) control->western qpcr qRT-PCR (DUSP6 mRNA) control->qpcr This compound->viability This compound->western This compound->qpcr sirna_control->viability sirna_control->western sirna_control->qpcr sirna_shp2->viability sirna_shp2->western sirna_shp2->qpcr ic50 Calculate IC50 values viability->ic50 densitometry Densitometry of Western Blots western->densitometry gene_expression Relative Gene Expression qpcr->gene_expression

Workflow for comparing this compound and SHP2 siRNA.

Experimental Protocols

For researchers planning to conduct similar comparative studies, the following are detailed protocols for key experiments.

Protocol 1: siRNA-Mediated Knockdown of SHP2
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Reagent Preparation: In a sterile tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM) according to the manufacturer's instructions.

  • siRNA Preparation: In a separate sterile tube, dilute the SHP2-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.

  • Complex Formation: Combine the diluted transfection reagent and the diluted siRNA solutions. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for the cell line and target protein turnover rate.

  • Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by Western blotting for SHP2 protein levels.

Protocol 2: Western Blotting for p-ERK and Total ERK
  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK1/2 and a loading control like β-actin or GAPDH.

  • Quantification: Perform densitometric analysis of the bands using image analysis software to quantify the relative levels of p-ERK.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or transfect with SHP2/control siRNA as described previously. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value for this compound.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of SHP2 are powerful tools for studying the role of this critical phosphatase in cancer biology. This compound offers the advantages of rapid, reversible, and dose-dependent inhibition, making it well-suited for preclinical in vivo studies and for exploring the dynamic consequences of SHP2 blockade. Genetic knockdown, on the other hand, provides a highly specific and sustained reduction in SHP2 protein levels, which can be invaluable for validating the on-target effects of chemical inhibitors and for dissecting the long-term consequences of SHP2 loss. The choice between these two methodologies will ultimately depend on the specific research question, experimental context, and desired level of temporal and dose control. This guide provides the foundational information and protocols to empower researchers to make an informed decision and to design rigorous experiments to further elucidate the therapeutic potential of targeting SHP2 in cancer.

References

Evaluating SHP504 Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, publicly available data on the efficacy of SHP504 in patient-derived xenograft (PDX) models is not available. Preclinical evaluation of this compound, a distinct allosteric inhibitor of the SHP2 phosphatase, appears to be in the early stages. This guide provides a summary of the known information about this compound, compares its mechanism to other SHP2 inhibitors evaluated in PDX models, and outlines the typical experimental protocols used in such studies.

This compound: Mechanism of Action and Early Preclinical Findings

This compound is an allosteric inhibitor that targets the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by mediating the RAS-MAPK signaling pathway. In various cancers, SHP2 is considered an oncogenic protein, making it a key target for therapeutic intervention.

The available preclinical data for this compound is limited. In one study, this compound was shown to downregulate the mRNA of DUSP6, a downstream marker of the MAPK pathway, in the KYSE-520 esophageal cancer cell line at a concentration of 30 μM. The study also noted that combining this compound (a site 2 inhibitor) with a site 1 allosteric inhibitor did not result in significant synergistic effects, potentially due to the weak cellular activity of the site 2 inhibitors, suggesting a need for further optimization of these compounds.

The Role of SHP2 Inhibition in Oncology and Evaluation in PDX Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important in preclinical cancer research. These models are considered more representative of the patient's tumor heterogeneity and microenvironment compared to traditional cell line-derived xenografts. Consequently, they are valuable tools for evaluating the efficacy of novel cancer therapeutics like SHP2 inhibitors.

While specific data for this compound in PDX models is lacking, other SHP2 inhibitors have been evaluated in this setting, demonstrating the potential of this therapeutic strategy. For instance, the SHP2 inhibitor RMC-4550 has shown efficacy as both a monotherapy and in combination with JAK2 inhibitors in preclinical models of myeloproliferative neoplasms.[2] Similarly, other studies have highlighted the potential of combining SHP2 inhibitors with targeted therapies to overcome drug resistance in solid tumors.

Hypothetical Experimental Design for this compound Evaluation in PDX Models

The following outlines a typical experimental workflow for assessing the efficacy of a novel compound like this compound in patient-derived xenograft models.

Experimental Workflow

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_analysis Endpoint Analysis patient_tumor Patient Tumor Tissue implantation Surgical Implantation into Immunodeficient Mice patient_tumor->implantation pdx_establishment PDX Model Establishment (Tumor Growth to ~150-200 mm³) implantation->pdx_establishment randomization Randomization into Treatment Groups pdx_establishment->randomization treatment_groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Standard of Care - this compound + Standard of Care randomization->treatment_groups dosing Drug Administration (e.g., Oral Gavage, IP Injection) treatment_groups->dosing tumor_measurement Tumor Volume Measurement (e.g., twice weekly) dosing->tumor_measurement body_weight Body Weight Monitoring (Toxicity Assessment) dosing->body_weight endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³ or Predefined Time) tumor_measurement->endpoint tumor_harvest Tumor Harvest endpoint->tumor_harvest analysis Pharmacodynamic Analysis (e.g., Western Blot for p-ERK, DUSP6) Immunohistochemistry RNA Sequencing tumor_harvest->analysis shp2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf SHP2->Ras promotes activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of SHP504: A Safety-First Approach for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical compound is paramount to ensuring laboratory safety and environmental protection. For SHP504, a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing. An SDS is the primary document that provides detailed information regarding the hazards, handling, and disposal of a chemical.

In the absence of a specific SDS for this compound, it is crucial to adopt a conservative approach and treat the compound as hazardous. This guide provides a framework for the safe handling and disposal of research-grade chemicals like this compound when complete hazard information is not available.

Crucial First Step: Obtain the Safety Data Sheet

Before proceeding with any disposal procedures, the first and most critical action is to contact the manufacturer or supplier of this compound to request a copy of the Safety Data Sheet (SDS) . This document will provide specific and authoritative guidance. The procedures outlined below are general best practices for handling chemicals of unknown or not fully characterized hazards and should be used as interim guidance until a specific SDS is obtained.

General Disposal Protocol for this compound in the Absence of an SDS

When handling a chemical without a specific SDS, a conservative assessment of its potential hazards is necessary. Assume the substance may be toxic, flammable, reactive, and harmful to the environment.

Personal Protective Equipment (PPE)

Always wear the following minimum personal protective equipment when handling this compound for disposal:

  • Chemical safety goggles or a face shield

  • Nitrile or other chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

All handling of the compound in its pure form or in concentrated solutions should be conducted within a certified chemical fume hood.

Waste Segregation and Containment

Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure compliant disposal.

  • Solid Waste : All disposable materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, leak-proof container that is clearly labeled for hazardous waste.

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, shatter-resistant, and chemically compatible container. The container must be kept securely closed when not in use.

  • Sharps : Any sharps, such as needles or contaminated glass Pasteur pipettes, must be disposed of immediately into a designated, puncture-resistant sharps container.

Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An indication of the primary hazards (e.g., "Caution: Chemical of Unknown Hazards")

  • The date on which waste was first added to the container

  • The name and contact information of the responsible researcher or laboratory

Storage and Disposal

Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials. Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Summary of General Safety and Disposal Procedures

CategoryRecommended Procedure (in the absence of a specific SDS)
Primary Action Contact supplier to obtain the Safety Data Sheet (SDS) for this compound.
Waste Classification Treat as Hazardous Waste.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.
Handling Environment Chemical fume hood for pure compound and concentrated solutions.
Solid Waste Containment Designated, sealed, and labeled hazardous waste container.
Liquid Waste Containment Designated, sealed, labeled, and chemically compatible hazardous waste container.
Sharps Disposal Puncture-resistant sharps container.
Final Disposal Through the institution's Environmental Health and Safety (EHS) program.

Logical Workflow for Chemical Disposal

The following diagram outlines the essential decision-making process for the safe disposal of a laboratory chemical.

start Begin Disposal Process for a Chemical check_sds Is the specific Safety Data Sheet (SDS) available? start->check_sds follow_sds Follow the specific disposal instructions in Section 13 of the SDS. check_sds->follow_sds Yes obtain_sds Contact the manufacturer/supplier to obtain the SDS. check_sds->obtain_sds No end_disposal End of Disposal Process follow_sds->end_disposal treat_as_hazardous Treat the chemical as hazardous waste with unknown properties. obtain_sds->treat_as_hazardous ppe Wear appropriate PPE (goggles, gloves, lab coat). treat_as_hazardous->ppe segregate Segregate and collect waste in appropriately labeled containers. ppe->segregate contact_ehs Arrange for disposal through your institution's EHS department. segregate->contact_ehs contact_ehs->end_disposal

Caption: Decision-making flowchart for chemical disposal.

This guidance is intended to promote a culture of safety and responsibility within the research community. By treating compounds with unknown properties with the highest level of caution and by adhering to institutional safety protocols, laboratories can ensure the well-being of their personnel and the protection of the environment.

Personal protective equipment for handling SHP504

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling SHP504 based on general safety protocols for potent chemical compounds and the available information on SHP2 inhibitors. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a comprehensive risk assessment should be conducted by qualified personnel before handling this substance.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the handling and disposal of this compound.

Understanding the Hazard

This compound is identified as an allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). SHP2 is a key signaling protein involved in various cellular processes, and its inhibitors are under investigation as potential anti-cancer agents. Due to its potent biological activity, this compound should be handled with caution to minimize exposure.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Personal Protective Equipment Specifications & Remarks
Hands Nitrile or Neoprene Gloves (Double Gloving Recommended)Ensure gloves are compatible with the solvents used to dissolve this compound. Check for any signs of degradation or perforation before and during use. Change gloves frequently and immediately if contaminated.
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and aerosols.
Face Face ShieldRecommended to be worn in addition to safety glasses or goggles when there is a significant risk of splashes, such as during solution preparation or transfers of large quantities.
Body Laboratory CoatShould be a dedicated, buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Chemical Fume HoodAll handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
N95 or higher-rated respiratorMay be required for certain procedures where engineering controls are not sufficient to minimize exposure, such as during spill cleanup. A risk assessment should determine the need for respiratory protection.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for safely handling this compound in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Gather Required PPE b->c d Prepare Work Area (Fume Hood) c->d e Weigh Solid this compound in Fume Hood d->e f Prepare Stock Solutions in Fume Hood e->f g Perform Experimental Procedures f->g h Decontaminate Work Surfaces g->h i Dispose of Contaminated Waste h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Operational Plan

4.1. Engineering Controls:

  • Chemical Fume Hood: Always handle solid this compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

4.2. Standard Operating Procedures (SOPs):

  • Develop and follow a detailed SOP for all experimental procedures involving this compound.

  • The SOP should include specific instructions on weighing, dissolving, and handling the compound, as well as emergency procedures.

4.3. Training:

  • All personnel handling this compound must receive training on the potential hazards, required PPE, and emergency procedures.

  • Training records should be maintained.

Disposal Plan

5.1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

5.2. Waste Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. Report the spill to your EHS office.

By adhering to these guidelines, researchers can minimize their risk of exposure and safely handle this compound in the laboratory. Building a strong foundation of safety and trust is paramount when working with potent research compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.